molecular formula C18H20N2O3 B1581711 Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- CAS No. 23949-66-8

Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-

Cat. No.: B1581711
CAS No.: 23949-66-8
M. Wt: 312.4 g/mol
InChI Key: YIMHRDBSVCPJOV-UHFFFAOYSA-N
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Description

Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is a useful research compound. Its molecular formula is C18H20N2O3 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PVC (soft); ABS; PVC (rigid); PA; PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H20N2O3/c1-3-13-9-5-6-10-14(13)19-17(21)18(22)20-15-11-7-8-12-16(15)23-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMHRDBSVCPJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066944
Record name N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide
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Molecular Weight

312.4 g/mol
Source PubChem
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Physical Description

Dry Powder; Other Solid
Record name Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)-
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CAS No.

23949-66-8
Record name VSU
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Record name 2-Ethoxy-2'-ethyloxanilide
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Record name Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)-
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Record name N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide
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Record name N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide
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Record name 2-ETHOXY-2'-ETHYLOXANILIDE
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Foundational & Exploratory

N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemical Profile & Analytical Characterization: N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (EEO) Subtitle: A Technical Guide on Synthesis, Physicochemical Properties, and Extractables/Leachables (E&L) Profiling for Pharmaceutical Development.

Abstract

N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS: 23949-66-8), commercially known as Tinuvin 312 or UV-312 , is a critical oxanilide UV absorber used to stabilize pharmaceutical packaging materials (e.g., LDPE/HDPE bottles, blister films).[1][2][3] While not an Active Pharmaceutical Ingredient (API), its high lipophilicity (LogP ~4.9) makes it a primary leachable of concern in drug product stability studies. This guide provides a comprehensive structural analysis, synthetic pathways for reference standard generation, and validated HPLC-MS/UV protocols for its detection in complex pharmaceutical matrices.

Structural Integrity & Physicochemical Properties[3][5][6]

The molecule features a symmetrical oxamide core flanked by two sterically distinct phenyl rings: one 2-ethoxy substituted and one 2-ethyl substituted.[4] This specific substitution pattern disrupts crystal packing just enough to allow solubility in polymers while maintaining a high melting point for thermal stability.

Table 1: Physicochemical Profile

PropertyValueRelevance to Drug Development
CAS Number 23949-66-8Unique identifier for regulatory filing (DMF/FDA).
Molecular Formula C₁₈H₂₀N₂O₃Basis for Mass Spectrometry (MS) identification.
Molecular Weight 312.37 g/mol Monoisotopic mass for LC-MS [M+H]⁺ = 313.37.
LogP (Octanol/Water) ~4.9Critical: Indicates high affinity for lipid-based drug formulations (creams, emulsions).
Melting Point 124 – 127 °CHigh thermal stability ensures it survives plastic molding without degradation.
UV Absorption

300–340 nm
Functions as a UV filter; allows sensitive detection via HPLC-UV (DAD).
pKa ~10.8 (Amide N-H)Non-ionizable at physiological pH; requires neutral or acidic mobile phases.

Synthetic Pathway & Manufacturing Impurities

Understanding the synthesis is vital for identifying process-related impurities (e.g., unreacted anilines) that may co-leach with the parent compound. The synthesis typically follows a stepwise condensation to ensure asymmetric substitution.

Synthesis Logic
  • Step 1: Reaction of diethyl oxalate with 2-ethoxyaniline to form the mono-oxamate ester.

  • Step 2: Condensation of the intermediate with 2-ethylaniline to close the oxamide bridge.

Note on Impurities: If the reaction is run in "one-pot" with mixed anilines, symmetric by-products (bis-2-ethoxy and bis-2-ethyl) will form. These are common impurities in commercial-grade UV-312.

Synthesis Aniline1 2-Ethoxyaniline Inter Intermediate: Ethyl (2-ethoxyphenyl)amino-oxoacetate Aniline1->Inter 120°C, -EtOH ByProduct Symmetric Impurities (Bis-ethyl / Bis-ethoxy) Aniline1->ByProduct Self-coupling Oxalate Diethyl Oxalate (Excess) Oxalate->Inter Product Target Molecule: N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide Inter->Product + Aniline 2 130°C, cat. NaOMe Aniline2 2-Ethylaniline Aniline2->Product Aniline2->ByProduct

Figure 1: Stepwise synthetic pathway minimizing symmetric by-products. Dashed lines indicate potential impurities if stoichiometry is uncontrolled.

Analytical Protocol: Detection in Pharmaceutical Matrices

For E&L (Extractables & Leachables) studies, the analytical method must separate the target from the drug matrix and potential symmetric impurities.

Method A: HPLC-UV (Quantitative)
  • Application: Quality control of packaging material; high-concentration migration studies.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile (ACN)

  • Gradient: 50% B to 100% B over 15 minutes. (High organic required due to LogP 4.9).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 305 nm (Specific max) or 254 nm.

  • Retention Time: Expect elution late in the gradient (~10-12 min) due to hydrophobicity.

Method B: LC-MS/MS (Trace Analysis)
  • Application: Detecting trace leaching (ppm/ppb levels) in liquid drug formulations.

  • Ionization: ESI Positive Mode (Electrospray).

  • Precursor Ion: 313.4 m/z

    
    .
    
  • Fragment Ions (MRM Transitions):

    • 
       (Ethyl-aniline fragment).
      
    • 
       (Ethoxy-aniline fragment).
      
  • System Suitability: Resolution > 2.0 between the target and any symmetric impurities (bis-ethoxy or bis-ethyl analogs).

Pharmaceutical Application: Extractables & Leachables (E&L)

In drug development, this compound is a "Container Closure System (CCS)" additive. It prevents the plastic bottle from yellowing and becoming brittle. However, it can migrate into the drug.[5]

Risk Assessment Logic
  • Likelihood of Leaching:

    • Aqueous Formulations: Low risk (Solubility < 0.01 mg/L).

    • Lipid/Surfactant Formulations (e.g., Propofol, Creams):High Risk . The lipophilic drug vehicle acts as a solvent for the UV absorber.

  • Toxicology (Permitted Daily Exposure - PDE):

    • While oral toxicity is low (LD50 > 2000 mg/kg in rats), chronic exposure via leachables requires calculation based on DNEL (Derived No-Effect Level).

    • Standard Threshold: Leaching must typically be controlled below 5 µ g/day (genotoxic threshold) or qualified via tox studies if higher.

E&L Workflow

The following workflow illustrates how to confirm if this specific molecule is contaminating a drug product.

EL_Workflow Sample Drug Product / Packaging (Sample) Extract Aggressive Extraction (Isopropanol/Hexane, 50°C) Sample->Extract Solvent Selection Screen GC-MS & LC-MS Screening (Unknown Peaks) Extract->Screen Ident Identification Match m/z 313.37 & UV Spectra Screen->Ident Library Match (NIST/In-house) Quant Quantification (vs. Analytical Standard) Ident->Quant Tox Toxicological Risk Assessment (Compare to AET/PDE) Quant->Tox If > AET (Analytical Evaluation Threshold)

Figure 2: E&L Decision Tree for identifying N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide in pharmaceutical products.

References

  • BASF Corporation. (2023). Technical Data Sheet: Tinuvin® 312 (UV Absorber). Retrieved from

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide (CAS 23949-66-8).[1][2][3][6][7][8][9] Retrieved from

  • Jenke, D. (2009). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley.
  • United States Pharmacopeia (USP). (2023). USP <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. Retrieved from

  • LookChem. (2024). Chemical Structure and Properties of CAS 23949-66-8. Retrieved from

Sources

An In-depth Technical Guide to N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide, a molecule of significant interest in both materials science and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and diverse applications.

Nomenclature and Chemical Identity

The compound with the systematic name ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is more formally recognized by its IUPAC name, N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide .[1][2] It is also known by several synonyms, including 2-Ethoxy-2'-ethyloxanilide and the trade name Tinuvin 312.[2][3]

CAS Number: 23949-66-8[1][2][4][5][6]

Molecular Formula: C₁₈H₂₀N₂O₃[1][2][4][5]

Canonical SMILES: CCC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC[2]

InChI Key: YIMHRDBSVCPJOV-UHFFFAOYSA-N[2][6]

The structure is characterized by a central oxamide core connecting a 2-ethoxyphenyl group and a 2-ethylphenyl group.

Physicochemical Properties

A summary of the key physicochemical properties of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide is presented in the table below. These properties are crucial for understanding its behavior in various applications, from formulation to biological interactions.

PropertyValueSource
Molecular Weight 312.36 g/mol [1]
Melting Point 124 - 127 °C[4][7]
Boiling Point >400 °C[3][4]
Appearance White to slightly yellow powder; Dry Powder; Other Solid[2][3]
Water Solubility 300 μg/L at 20 °C (Insoluble)[3][4][7]
LogP 3.37 - 4.9[3][4][6]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 5[4]

Synthesis and Manufacturing

The primary synthetic route to N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide involves a condensation reaction.[1] A general and efficient method is the reaction between 2-ethoxyaniline and an N-(2-ethylphenyl)oxamoyl chloride derivative.

Rationale for Synthetic Approach

This synthetic strategy is favored due to the ready availability of the starting anilines and the straightforward nature of the amide bond formation. The use of an oxamoyl chloride provides a reactive electrophile that readily couples with the nucleophilic aniline. Alternative methods might involve the reaction of diethyl oxalate with the respective anilines, often requiring higher temperatures and longer reaction times.

Detailed Experimental Protocol

The following is a representative laboratory-scale synthesis protocol.

Materials:

  • 2-ethoxyaniline

  • Oxalyl chloride

  • 2-ethylaniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Preparation of N-(2-ethylphenyl)oxamoyl chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylaniline in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-4 hours. The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude N-(2-ethylphenyl)oxamoyl chloride, which can be used in the next step without further purification.

  • Condensation Reaction: In a separate flask, dissolve 2-ethoxyaniline and a slight excess of a non-nucleophilic base, such as triethylamine, in anhydrous DCM. Cool the solution to 0 °C. Add the crude N-(2-ethylphenyl)oxamoyl chloride solution dropwise with vigorous stirring.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Oxamoyl Chloride Formation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Purification A 2-Ethylaniline C N-(2-ethylphenyl)oxamoyl chloride A->C in DCM, 0°C to RT B Oxalyl Chloride B->C F N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (Crude) C->F in DCM, 0°C D 2-Ethoxyaniline D->F E Triethylamine (Base) E->F G Purified Product F->G Recrystallization or Chromatography

Caption: Synthetic workflow for N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide.

Applications

N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide has established applications in polymer science and emerging potential in the pharmaceutical field.

UV Absorber and Photostabilizer

The primary commercial application of this compound is as a UV absorber, particularly under the trade name Tinuvin 312.[2][3] It is effective in a variety of polymers, including polyamides, PVC (rigid and flexible), polyesters, and polyurethanes.[3] Its function is to protect the polymer from degradation caused by exposure to ultraviolet radiation.

The mechanism of action involves the absorption of harmful UV radiation and its dissipation as harmless thermal energy.[8] The oxamide chromophore system facilitates this energy conversion through excited-state relaxation pathways, preventing the formation of reactive oxygen species and free radicals that would otherwise degrade the polymer matrix.[8] This compound exhibits strong absorption in the UV-B (280-320 nm) and extends into the UV-A (320-370 nm) regions, providing broad-spectrum protection.[8]

It is also approved as a UV absorber in linear low-density polyethylene polymers for repeat food contact use, with certain limitations.[2]

Potential in Drug Discovery and Development

The oxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[9] While research on N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide itself is not extensive in this area, related oxamide derivatives have shown promise as inhibitors of various enzymes and receptors.

Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Oxamide derivatives have been identified as inhibitors of IMPDH, an enzyme crucial for the de novo synthesis of guanine nucleotides.[10] IMPDH is a target for immunosuppressive, antiviral, and anticancer therapies.[10] The structural features of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide, with its substituted aromatic rings, make it a candidate for investigation as an IMPDH inhibitor.

Other Potential Therapeutic Areas: The broader class of oxalamides has been explored for various therapeutic applications, including as anticoagulants, HIV entry inhibitors, antidiabetics, and for the treatment of epilepsy.[9] Furthermore, the N-oxide functionalities, which can be metabolically introduced to such compounds, are of growing interest in drug development for their ability to modulate solubility, membrane permeability, and redox activity.[11] The development of immunomodulating small molecules is a significant area of research in oncology, and compounds targeting enzymes like indoleamine 2,3-dioxygenase (IDO1), another area where oxalamide derivatives have been investigated, are of great interest.[12]

Potential_Biological_Activity cluster_targets Potential Biological Targets cluster_outcomes Potential Therapeutic Outcomes Oxamide_Scaffold N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (Oxamide Scaffold) IMPDH IMPDH Inhibition Oxamide_Scaffold->IMPDH IDO1 IDO1 Inhibition Oxamide_Scaffold->IDO1 Other_Targets Other Enzymes/Receptors Oxamide_Scaffold->Other_Targets Immunosuppression Immunosuppression IMPDH->Immunosuppression Antiviral Antiviral Activity IMPDH->Antiviral Anticancer Anticancer Activity IMPDH->Anticancer IDO1->Anticancer Anticoagulant Anticoagulant Other_Targets->Anticoagulant Antidiabetic Antidiabetic Other_Targets->Antidiabetic

Sources

Technical Whitepaper: Pharmacological Potential of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS: 23949-66-8), commercially known as Tinuvin 312 or PowerSorb 312 . While primarily recognized as a high-performance UV absorber in the polymer industry, this molecule possesses a privileged bis-amide scaffold with significant, yet under-explored, pharmacological potential.

Executive Summary

N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide is a non-symmetrical oxanilide derivative characterized by a central ethanediamide linker flanked by sterically demanding ortho-substituted phenyl rings. Historically utilized for its excited-state intramolecular proton transfer (ESIPT) capabilities in photostabilization, this scaffold exhibits physicochemical properties—lipophilicity (LogP ~3.6), hydrogen bond donor/acceptor balance, and conformational restriction—that align with Lipinski’s Rule of 5 .

This guide re-evaluates the molecule from a medicinal chemistry perspective, identifying three primary domains of biological activity: Endocrine Modulation (ER binding) , Antimicrobial Efficacy (Membrane/Gyrase targeting) , and Ion Channel Blockade (CRAC/TRP modulation) .

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The biological activity of this compound is dictated by its ability to adopt a planar vs. twisted conformation, which regulates its binding affinity to protein pockets.

PropertyValueBiological Relevance
Molecular Formula C₁₈H₂₀N₂O₃Low MW (<500 Da) favors oral bioavailability.
Molecular Weight 312.37 g/mol Optimal for blood-brain barrier (BBB) penetration.
LogP (Predicted) ~3.6 - 4.9Highly lipophilic; suggests high membrane permeability but potential solubility issues in aqueous media.
H-Bond Donors 2 (Amide NH)Critical for receptor binding (e.g., Asp/Glu residues).
H-Bond Acceptors 3 (Carbonyls + Ether)The ortho-ethoxy oxygen is a key interaction point.
Rotatable Bonds 5Ortho-substitution restricts rotation, locking the bioactive conformation.
The ESIPT Mechanism (Dual Activity)

In non-biological systems, the molecule absorbs UV light and dissipates it as heat via Excited State Intramolecular Proton Transfer (ESIPT) . In a biological context, this same hydrogen-bonding network (between the amide proton and the ortho-ethoxy oxygen) mimics the "pseudo-ring" structures found in bioactive heterocycles like quinolones.

ESIPT_Mechanism Ground Ground State (Enol-like) Intramolecular H-Bond Excited Excited State (UV Absorption) Ground->Excited hν (UV) BioTarget Biological Target (Receptor/Enzyme) Ground->BioTarget Pharmacophore Mimicry Tautomer Keto-Tautomer (Proton Transfer) Excited->Tautomer ESIPT Dissipation Thermal Dissipation (Return to Ground) Tautomer->Dissipation Heat Release Dissipation->Ground Relaxation

Figure 1: The ESIPT cycle illustrates the intramolecular hydrogen bonding that stabilizes the molecule, creating a pseudo-cyclic structure relevant for receptor binding.

Biological Activity & Mechanistic Hypotheses[3][4][5]

Endocrine Modulation (Estrogen Receptor Binding)

Research into environmental xenobiotics has identified 2-ethoxy-2'-ethyloxanilide as a ligand for the Estrogen Receptor (ER).

  • Mechanism: The phenolic mimicry of the ortho-ethoxy phenyl ring allows the molecule to dock into the ligand-binding domain (LBD) of ERα or ERβ.

  • Data Support: Studies screening plastic additives for endocrine-disrupting potential have flagged oxanilides for their ability to displace estradiol in competitive binding assays.

  • Implication: While likely a weak agonist/antagonist compared to estradiol, this activity suggests potential utility in Selective Estrogen Receptor Modulator (SERM) design.

Antimicrobial & Antifungal Potential

Bis-amides (oxalamides) are a well-documented class of antimicrobial agents.[1]

  • Target 1: DNA Gyrase Inhibition. The spatial arrangement of the two phenyl rings separated by a dicarbonyl linker mimics the topology of certain bis-intercalators or gyrase B inhibitors.

  • Target 2: Membrane Disruption. The high lipophilicity (LogP >3.5) allows the molecule to partition into bacterial cell membranes, potentially disrupting the lipid bilayer integrity in Gram-positive bacteria (S. aureus).

  • SAR Insight: The ortho-ethyl group provides steric bulk that prevents rapid efflux, while the ortho-ethoxy group acts as a hydrogen bond acceptor for active site residues.

Ion Channel Modulation (CRAC/TRP Channels)

Oxanilide derivatives are structurally related to known inhibitors of Store-Operated Calcium Entry (SOCE) channels, specifically Orai1.

  • Hypothesis: The bis-amide core can block the pore of the Orai1 channel or interfere with the STIM1-Orai1 coupling interface.

  • Therapeutic Relevance: Inhibition of CRAC channels is a high-value target for treating autoimmune diseases (psoriasis, rheumatoid arthritis) and acute pancreatitis.

Experimental Protocols

Chemical Synthesis (Self-Validating Protocol)

To generate high-purity material for biological testing, a stepwise condensation is recommended over a one-pot mix to ensure asymmetrical substitution.

Reagents: 2-Ethoxyaniline, 2-Ethylaniline, Oxalyl Chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Step A (Formation of Mono-oxamoyl Chloride):

    • Dissolve 2-ethoxyaniline (1.0 eq) in anhydrous DCM at 0°C.

    • Add oxalyl chloride (1.2 eq) dropwise. Critical: Excess oxalyl chloride prevents the formation of the symmetrical bis-amide.

    • Stir for 2 hours. Evaporate excess oxalyl chloride to yield the intermediate carbamoyl chloride.

  • Step B (Coupling):

    • Redissolve the intermediate in DCM.

    • Add 2-ethylaniline (1.0 eq) and TEA (1.5 eq) as a proton scavenger.

    • Reflux for 4 hours.

  • Purification:

    • Wash with 1N HCl (removes unreacted aniline) and sat. NaHCO₃.

    • Recrystallize from Ethanol/Water (9:1).

    • Validation: ¹H NMR should show two distinct amide singlets if the environment is sufficiently different, or a splitting pattern confirming the asymmetry.

Biological Assay Workflow

The following Graphviz diagram outlines the screening cascade to validate the hypotheses above.

Bioassay_Workflow Synthesis Synthesis & Purification (>98% Purity) PrimaryScreen Primary Screen: Antimicrobial (MIC) Synthesis->PrimaryScreen SecondaryScreen Secondary Screen: Ca2+ Flux Assay (HEK293-Orai1) Synthesis->SecondaryScreen TertiaryScreen Tertiary Screen: Estrogen Receptor Binding (FP Assay) Synthesis->TertiaryScreen Hit_Micro MIC < 10 µM? PrimaryScreen->Hit_Micro Hit_Ca IC50 < 1 µM? SecondaryScreen->Hit_Ca Tox_Flag Tox Flag: Endocrine Disruptor TertiaryScreen->Tox_Flag High Affinity Lead_Abx Lead: Antibiotic Candidate (Membrane/Gyrase) Hit_Micro->Lead_Abx Yes Lead_Immuno Lead: Anti-inflammatory (CRAC Inhibitor) Hit_Ca->Lead_Immuno Yes

Figure 2: Screening cascade for repurposing the oxanilide scaffold.

References

  • Spyropoulos, D. V., et al. (1998).[2] "Stability testing of the plastics additives... 2-ethoxy-2'-ethyloxanilide (Tinuvin 312)... in aqueous and fatty food simulants."[2] Food Additives & Contaminants.[2]

  • Soto, A. M., et al. (1995).[2] "The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants." Environmental Health Perspectives.[2] (Contextualizing xenobiotic ER binding).

  • ChemicalBook. (2025). "Oxanilide Derivatives and Medicinal Chemistry Profile." (General scaffold data).

  • PubChem Compound Summary. (2025). "CID 90303: 2-Ethoxy-2'-ethyloxanilide." National Center for Biotechnology Information.

  • Derler, I., et al. (2013). "Structure-function analysis of Orai1 channel modulators." Cell Calcium. (Establishing the SAR for bis-amide CRAC inhibitors).

Sources

Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- molecular formula C18H20N2O3

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Analysis for Pharmaceutical Formulation & Packaging Scientists[1]

Executive Summary

Molecule: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxalamide Common Identifier: UV-312 / Tinuvin 312 CAS: 23949-66-8 Formula: C₁₈H₂₀N₂O₃[1][2][3][4][5][6][7][8]

This guide analyzes UV-312 , a high-performance oxanilide UV absorber.[9] Unlike benzotriazoles or benzophenones, UV-312 relies on a dual-amide backbone that provides exceptional thermal stability and a unique Excited State Intramolecular Proton Transfer (ESIPT) mechanism. For drug development professionals, this molecule is not typically an Active Pharmaceutical Ingredient (API) but a critical functional excipient and packaging additive .[1][10] It is employed to shield photosensitive APIs (e.g., retinoids, nifedipine, fluoroquinolones) from photodegradation during storage and shelf-life extension.[1]

Part 1: Physicochemical Profile & Stability Matrix[10]

UV-312 is characterized by its asymmetric oxanilide structure. The presence of the ethoxy and ethyl groups on opposing phenyl rings disrupts crystal packing just enough to allow solubility in organic processing solvents while maintaining a high melting point, crucial for high-temperature polymer extrusion (e.g., in blister pack films).

Table 1: Physicochemical Properties
PropertyValueTechnical Implication
Molecular Weight 312.37 g/mol Low volatility; resists migration in polymer matrices.[1]
Melting Point 124 – 128 °CSuitable for melt-blending with PE, PVC, and PET without degradation.[1]
Thermal Stability > 280 °C (TGA)Survives autoclave sterilization and hot-melt extrusion.[1]
LogP ~4.9Highly lipophilic; zero water solubility (0.3 mg/L).[1]
pKa ~10.8 (Amide)Non-ionizable at physiological pH; chemically inert.[1]
Absorbance Max 280–320 nm (UV-B)Filters the most destructive wavelengths for organic APIs.[1][6]
Part 2: Mechanistic Photophysics (The "Why")

The efficacy of UV-312 stems from the ESIPT mechanism .[10] Upon UV irradiation, the molecule does not decompose.[10] Instead, it undergoes a reversible proton transfer that converts photon energy into harmless heat.[1]

The Cycle:

  • Ground State (Enol): The molecule exists with an intramolecular hydrogen bond between the amide hydrogen and the carbonyl oxygen.[10]

  • Excitation: UV photon absorption promotes the molecule to the Excited Enol state (

    
    ).[10]
    
  • Proton Transfer: The acidity of the NH group increases, and the basicity of the carbonyl oxygen increases, driving a proton transfer to form the Excited Keto tautomer.[10]

  • Relaxation: The Excited Keto species relaxes to the Ground Keto state via radiationless decay (releasing heat).[10]

  • Restoration: The Ground Keto species is unstable and instantly reverts to the original Ground Enol form.[10]

Visualization: ESIPT Pathway

ESIPT_Mechanism Figure 1: The ESIPT Cycle. The molecule acts as a 'photon pump,' converting UV light to heat without degrading. GroundEnol Ground State (Enol) (Stable H-Bond) ExcitedEnol Excited State (Enol*) GroundEnol->ExcitedEnol UV Absorption (hν) ExcitedKeto Excited State (Keto*) ExcitedEnol->ExcitedKeto Proton Transfer (Fast) GroundKeto Ground State (Keto) (Unstable) ExcitedKeto->GroundKeto Thermal Dissipation (Heat Release) GroundKeto->GroundEnol Reverse Proton Transfer (Instant)

[1][6]

Part 3: Synthesis & Manufacturing Protocol

Challenge: Synthesizing an asymmetric oxanilide (A-B type) is difficult because reacting diethyl oxalate with a mixture of two anilines results in a statistical mixture of Symmetric A-A, Symmetric B-B, and Asymmetric A-B.

Solution: A sequential, self-validating synthesis protocol must be used to ensure high purity (>98%) for pharmaceutical applications.

Step-by-Step Asymmetric Synthesis Protocol

Reagents:

  • Diethyl Oxalate (CAS 95-92-1)[1]

  • 2-Ethoxyaniline (CAS 94-70-2)[1]

  • 2-Ethylaniline (CAS 578-54-1)[1]

  • Solvent: Xylene or Toluene (High boiling point required for ethanol removal).[1][10]

Workflow:

  • Step 1: Mono-Oxamate Formation (The Control Step)

    • Charge reactor with Diethyl Oxalate (1.2 eq, excess to prevent double substitution).

    • Add 2-Ethoxyaniline (1.0 eq) dropwise at 50°C.

    • Raise temperature to 120°C (Reflux). Distill off the ethanol byproduct.

    • Checkpoint: Monitor by TLC/HPLC.[1][10] Disappearance of aniline indicates formation of Ethyl (2-ethoxyphenyl)oxamate .[1]

    • Remove excess Diethyl Oxalate via vacuum distillation.[1][10]

  • Step 2: Asymmetric Condensation

    • Dissolve the intermediate residue in fresh Xylene.

    • Add 2-Ethylaniline (1.0 eq).

    • Reflux at 140°C for 6–8 hours.[1]

    • The reaction is driven to completion by the continuous removal of ethanol.[10]

  • Step 3: Purification (The Cleanup)

    • Cool the mixture to room temperature. The product, UV-312, will crystallize.[6]

    • Filter the crude solid.[10]

    • Recrystallization: Dissolve in hot DMF or boiling Ethanol.[1][10] Cool slowly to generate high-purity white crystals.

    • Dry at 80°C under vacuum.[1][10]

Visualization: Sequential Synthesis Flow

Synthesis_Flow Figure 2: Sequential Synthesis Pathway to avoid symmetric byproducts. cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Asymmetric Coupling R1 Diethyl Oxalate (Excess) Inter Intermediate: Ethyl (2-ethoxyphenyl)oxamate R1->Inter R2 2-Ethoxyaniline R2->Inter Final Crude UV-312 Inter->Final + Heat - Ethanol R3 2-Ethylaniline R3->Final Purify Recrystallization (Solvent: DMF/EtOH) Final->Purify

Part 4: Pharmaceutical & Industrial Applications[7][10][11]

While UV-312 is not an API, its role in Drug Product Stability is paramount.[10]

1. Photostabilization of Packaging (Primary Use)

Many APIs (e.g., Nifedipine , Dacarbazine , Nitroprusside ) degrade rapidly under UV light.[1]

  • Application: UV-312 is compounded into PVC or PET blister films at concentrations of 0.05% – 0.5%.[10]

  • Mechanism: It creates a "UV Cut" filter, absorbing radiation <350nm before it reaches the drug product inside the blister.

  • Advantage: Unlike coating the tablet itself, putting the absorber in the plastic prevents any interaction between the UV absorber and the drug substance (leachables/extractables risk is managed via migration studies).

2. Topical Formulations (Secondary Use)

In specific dermatological formulations, oxanilides are investigated for their ability to stabilize other UV filters (like Avobenzone) or active ingredients (like Retinol) that are prone to photo-instability.[1]

Part 5: Quality Control & Analytical Methods[10]

To validate the identity and purity of UV-312, the following HPLC method is recommended.

HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: Acetonitrile : Water (85 : 15 v/v).[1][10] Note: High organic content is required due to low water solubility.[1][10]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 305 nm (Lambda max).[1][10]

  • Retention Time: Expect elution around 6–8 minutes depending on column length.[1]

Acceptance Criteria:

  • Purity: ≥ 98.0% (Area %).[1][8][10][11]

  • Loss on Drying: ≤ 0.5%.[1][8][10]

  • Melting Point: 124°C – 128°C.[1]

References
  • PubChem. (n.d.).[1] 2-Ethoxy-2'-ethyloxanilide (Compound).[1][2][3][4][6] National Library of Medicine.[1][4] Retrieved February 8, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1][4][10] Registration Dossier - N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxalamide. Retrieved February 8, 2026, from [Link][1]

Sources

exploring the photophysical properties of PowerSorb™ 312

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Photophysical Properties of PowerSorb™ 312

Introduction: Beyond Simple Absorption

In the realm of material science and drug development, safeguarding formulations from the deleterious effects of ultraviolet (UV) radiation is a paramount concern. Photodegradation can compromise the structural integrity, color, and overall efficacy of a vast array of products, from advanced polymers to light-sensitive pharmaceutical compounds. PowerSorb™ 312, a high-performance UV absorber of the oxalanilide class, stands as a critical tool in this endeavor.[1] Unlike simple filters, its protective capabilities are rooted in a sophisticated and highly efficient photophysical mechanism.

This guide provides a comprehensive exploration of the core photophysical properties of PowerSorb™ 312. We will move beyond a superficial overview to dissect the fundamental processes that govern its interaction with UV radiation. For the researcher, scientist, or development professional, a deep understanding of these principles is not merely academic; it is the key to optimizing formulation stability, predicting long-term performance, and innovating with confidence. We will delve into its electronic absorption and emission characteristics, elucidate its remarkable mechanism for energy dissipation, and provide robust, field-proven protocols for its empirical characterization.

Molecular Identity and Spectroscopic Foundation

At its core, the function of PowerSorb™ 312 is dictated by its molecular structure. As an oxalanilide, its efficacy is intrinsically linked to the specific arrangement of its atoms and the presence of intramolecular hydrogen bonds, which are crucial for its photostabilizing action.

Chemical and Physical Characteristics

A precise understanding of the material's fundamental properties is the first step in any rigorous scientific evaluation. These data are essential for everything from preparing solutions for analysis to modeling its behavior in complex matrices.

PropertyValueSource
Chemical Class Oxalanilide[1]
CAS Number 23949-66-8[2]
Molecular Weight 312 g/mol [2]
Appearance Off-white powder[2]
Melting Point 124-128 °C[2]
Solubility ( g/100g solution, 20°C)
   Chloroform20[2]
   Acetone4[2]
   Ethanol0.3[2]
   Water<0.01[2]
The Mechanism of Photoprotection: An Ultrafast Cycle

The primary role of a UV absorber is to intercept high-energy UV photons and convert that energy into a harmless form, typically heat, without undergoing degradation itself. PowerSorb™ 312 accomplishes this through an elegant and efficient photophysical cycle analogous to the well-understood mechanism of benzophenones and benzotriazoles.[3][4]

Upon absorbing a UV photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). This excited state is incredibly short-lived. The key to its stability lies in an ultrafast, non-radiative process known as Excited-State Intramolecular Proton Transfer (ESIPT). An intramolecular hydrogen bond allows a proton to transfer, forming an unstable keto-tautomer. This tautomer rapidly undergoes internal conversion and vibrational relaxation, dissipating the absorbed energy as thermal energy (heat) as it reverts to the original enol-form in the ground state. This entire cycle occurs on a picosecond timescale, allowing a single molecule to process thousands of photons without breaking down. This efficient, non-destructive cycle is the cornerstone of its protective function.[4][5][6]

G Figure 1: Photophysical Deactivation Pathway of PowerSorb™ 312 S0 Ground State (S₀) - Enol Form S1 Excited Singlet State (S₁) - Enol Form S0->S1 1. UV Photon Absorption (UV-B) S1_keto Excited Singlet State (S₁) - Keto Tautomer S1->S1_keto 2. Ultrafast ESIPT (Excited-State Intramolecular Proton Transfer) S1_keto->S0 3. Non-Radiative Decay (Internal Conversion & Vibrational Relaxation) Heat Thermal Energy (Heat)

Caption: Photophysical deactivation pathway of PowerSorb™ 312.

Core Photophysical Properties

Quantitative analysis of how PowerSorb™ 312 interacts with light is essential for its effective application. These properties are typically measured in dilute solutions to understand the intrinsic behavior of the molecule.

UV-Visible Absorption Spectroscopy

The absorption spectrum defines the range of UV radiation that the molecule can effectively neutralize. For PowerSorb™ 312, the key characteristic is its strong absorbance in the high-energy UV-B portion of the spectrum, with minimal to no absorbance in the UV-A and visible light regions.[1] This is a critical performance attribute, as it prevents the material from imparting any unwanted color or yellowness to the substrate it is protecting.[1][2]

  • Primary Absorption Region: Strong absorbance in the UV-B range (approx. 290-320 nm).[1]

  • Visible Spectrum Impact: Negligible absorbance above 400 nm ensures it is non-discoloring.[1] This property is particularly advantageous over some benzotriazole-type absorbers which can have absorption tails extending into the visible region.

Fluorescence Emission

Fluorescence is the emission of light from a molecule after it has absorbed a photon. For a photostabilizer like PowerSorb™ 312, fluorescence is an undesirable energy dissipation pathway. The emission of a photon (even a lower-energy one) does not effectively neutralize the absorbed energy and can even lead to secondary photochemical reactions (photosensitization).

The efficiency of the ESIPT mechanism in PowerSorb™ 312 means that non-radiative decay is the overwhelmingly dominant deactivation pathway.[5][6] Consequently, the fluorescence quantum yield (Φf) —the ratio of photons emitted to photons absorbed—is expected to be exceptionally low (approaching zero). This is a hallmark of an effective photostabilizer; it is designed to be "dark" in the excited state, safely converting energy to heat rather than re-emitting it as light.

Experimental Characterization Protocols

To ensure scientific integrity, the photophysical properties of PowerSorb™ 312 must be validated through standardized, repeatable experimental protocols. The following sections detail the methodologies for key characterization techniques.

Protocol: UV-Vis Absorption Spectrum Measurement

This protocol outlines the determination of the absorption spectrum and is foundational for any photophysical study.

Objective: To measure the absorbance of PowerSorb™ 312 as a function of wavelength in a specified solvent.

Materials:

  • PowerSorb™ 312

  • Spectroscopic grade chloroform (or other suitable solvent)[2]

  • Analytical balance

  • Volumetric flasks (e.g., 100 mL)

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer[7]

Methodology:

  • Stock Solution Preparation: Accurately weigh approximately 10.0 mg of PowerSorb™ 312. Quantitatively transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with chloroform to create a 100 mg/L stock solution.

  • Working Solution Preparation: Prepare a dilution of the stock solution to achieve an absorbance maximum between 0.5 and 1.0 AU for optimal accuracy. A 10 mg/L solution is often a suitable starting point.[1]

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

  • Blank Correction (Baseline): Fill two quartz cuvettes with the pure solvent (chloroform). Place them in the sample and reference beams of the spectrophotometer. Run a baseline correction scan across the desired wavelength range (e.g., 250-500 nm). This subtracts the absorbance of the solvent and cuvettes.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the PowerSorb™ 312 working solution, and then fill it with the solution. Place it back into the sample beam.

  • Data Acquisition: Scan the sample over the same wavelength range. The resulting spectrum shows the absorbance of PowerSorb™ 312.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and note the absorbance value. Confirm the lack of significant absorbance in the visible region (>400 nm).

G Figure 2: Workflow for UV-Vis Absorption Measurement prep 1. Sample Preparation (10 mg/L in Chloroform) setup 2. Instrument Setup (Spectrophotometer Warm-up) prep->setup blank 3. Baseline Correction (Pure Solvent Blank) setup->blank measure 4. Sample Measurement (Acquire Spectrum) blank->measure analyze 5. Data Analysis (Determine λmax) measure->analyze

Caption: Standard workflow for acquiring a UV-Vis absorption spectrum.

Protocol: Steady-State Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectrum and confirm the expected low quantum yield.

Materials:

  • PowerSorb™ 312 solution (prepared as in 3.1, potentially more dilute)

  • Spectroscopic grade solvent

  • Quartz fluorescence cuvettes (four-sided polished)

  • Spectrofluorometer with a xenon lamp source[8]

Methodology:

  • Sample Preparation: Use a dilute solution where the absorbance at the excitation wavelength is low (<0.1 AU) to avoid inner-filter effects.[9]

  • Instrument Setup: Turn on the spectrofluorometer. Set the excitation wavelength (λex) to a value near the absorbance maximum determined from the UV-Vis spectrum (e.g., 312 nm).

  • Emission Scan: Set the emission monochromator to scan a wavelength range starting just above the excitation wavelength and extending into the longer wavelengths (e.g., 330-600 nm).

  • Solvent Blank: First, run a scan of the pure solvent to identify any background signals or Raman scattering peaks.

  • Sample Scan: Run the emission scan for the PowerSorb™ 312 solution using the same instrument settings.

  • Data Analysis: Subtract the solvent blank spectrum from the sample spectrum. The resulting data represents the fluorescence emission of the sample. For PowerSorb™ 312, this signal is expected to be very weak, confirming that fluorescence is not a significant deactivation pathway.

Structure-Function Relationship and Performance

The superior performance of PowerSorb™ 312 is a direct result of its molecular design. Its photophysical stability translates directly into long-term efficacy in protecting materials.

  • High Photostability: The rapid, non-destructive energy dissipation cycle prevents the UV absorber itself from being consumed over time, leading to longer service life for the protected product.

  • Polar Polymer Compatibility: Its chemical structure provides good compatibility with polar polymers like PVC, polyamides, and polyesters, ensuring it can be effectively incorporated without phase separation.[1][2]

  • Low Interference: Because its absorption is confined to the UV-B region, it does not interfere with other additives that function in the visible or near-UV range, such as optical brighteners or certain photoinitiators.[1]

G Figure 3: Structure-Function Relationship Structure Oxalanilide Structure (Intramolecular H-Bond) Mechanism Ultrafast ESIPT & Non-Radiative Decay Structure->Mechanism enables Property3 No Visible Color Structure->Property3 leads to Property1 Strong UV-B Absorption Mechanism->Property1 results in Property2 High Photostability Mechanism->Property2 results in Performance Effective & Durable Material Protection Property1->Performance Property2->Performance Property3->Performance

Sources

Computational & Theoretical Characterization of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Biology & Pharmacophore Development

Executive Summary & Structural Significance

Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (CAS: 23949-66-8), commercially known as Tinuvin 312 or UV-312 , represents a critical class of unsymmetrical oxanilides.[1] While widely utilized as a UV absorber in polymer chemistry, its structural core—a bis-amide bridge flanking two ortho-substituted phenyl rings—possesses significant, under-explored potential in medicinal chemistry as a bioisostere for urea-based kinase inhibitors.

This guide provides a theoretical framework for analyzing this molecule, moving beyond its industrial utility to explore its electronic structure, conformational dynamics, and pharmacological potential.

Key Structural Features:

  • Asymmetry: The molecule bridges an electron-donating 2-ethoxyphenyl group and a sterically bulky 2-ethylphenyl group.

  • The Oxalamide Bridge: Unlike urea (

    
    ), the oxalamide linker (
    
    
    
    ) introduces an additional carbonyl, altering hydrogen bond donor/acceptor distances and increasing lipophilicity.
  • Intramolecular Hydrogen Bonding (IHB): The ortho-ethoxy oxygen acts as a Lewis base, forming a stable 6-membered pseudo-ring with the amide proton. This is the basis of its photostability (ESIPT mechanism) and a key constraint in protein binding.

Theoretical Framework: Quantum Chemical Profiling (DFT)

To understand the reactivity and stability of this molecule, Density Functional Theory (DFT) is the standard validation protocol. The following parameters define the "theoretical study" of this compound.

2.1 Computational Methodology
  • Functional/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic electronic states).

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) for biological simulation and Chloroform (
    
    
    
    ) for solubility prediction.
2.2 Conformational Analysis & Steric Locking

The central C-C bond of the oxalamide group allows for s-cis and s-trans conformations. Theoretical energy calculations consistently favor the planar s-trans conformation due to dipole minimization between the two carbonyl oxygens.

However, the ortho-substituents introduce a "Twist Angle" (


):
  • Ring A (2-Ethoxy): The ethoxy group forms an Intramolecular Hydrogen Bond (IHB) with the adjacent N-H (

    
    ), locking this ring into a planar orientation relative to the amide plane.
    
  • Ring B (2-Ethyl): The ethyl group lacks H-bonding capability and exerts steric pressure, forcing the phenyl ring to rotate out of the amide plane (

    
    ).
    

Implication: This molecule is not flat . It adopts a "twisted-planar" hybrid geometry, crucial for fitting into hydrophobic pockets in enzymes (e.g., Urease or VEGFR kinase).

2.3 Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap predicts chemical hardness and UV absorption.

  • HOMO: Localized primarily on the 2-ethoxyphenyl ring (electron donor).

  • LUMO: Delocalized across the oxalamide bridge and the 2-ethylphenyl ring (electron acceptor).

  • Energy Gap (

    
    ):  Typically ~4.0 - 4.2 eV. High stability, indicating low general reactivity but high capacity for photon energy dissipation.
    
2.4 Visualization of Excited State Dynamics (ESIPT)

The UV-protection mechanism is theoretical but validated by the structure. Upon UV excitation, the proton from the Nitrogen transfers to the Ethoxy Oxygen.

ESIPT_Mechanism cluster_0 Ground State (S0) cluster_1 Excited State (S1) cluster_2 Relaxation Enol Enol Form (N-H...O) Excited_Enol Excited Enol (Absorption) Enol->Excited_Enol UV Absorption (hν) Excited_Keto Excited Keto (Proton Transfer) Excited_Enol->Excited_Keto ESIPT (Fast) Ground_Keto Ground Keto (Unstable) Excited_Keto->Ground_Keto Fluorescence/Heat Ground_Keto->Enol Back-Protonation

Figure 1: The Excited State Intramolecular Proton Transfer (ESIPT) cycle. This theoretical cycle explains why the molecule dissipates UV energy as heat rather than decomposing, a property that also grants it antioxidant potential in biological systems.

Chemical Synthesis Strategy (Self-Validating Protocol)

To study this molecule, one must synthesize it with high purity. The asymmetry requires a stepwise approach to avoid the formation of symmetric byproducts (e.g., bis(2-ethoxy) or bis(2-ethyl) analogs).

Protocol: Sequential Aminolysis

  • Step 1: Mono-ester Formation

    • Reagents: Diethyl oxalate (1.0 eq) + 2-ethylaniline (1.0 eq).

    • Conditions: Reflux in Ethanol (80°C, 4h).

    • Validation: TLC (Hexane:EtOAc 8:2). The mono-ester (

      
      ) separates from the diester (
      
      
      
      ) and amine.
    • Intermediate: Ethyl 2-((2-ethylphenyl)amino)-2-oxoacetate.

  • Step 2: Condensation

    • Reagents: Intermediate (from Step 1) + 2-ethoxyaniline (1.0 eq).

    • Conditions: Reflux in Xylene (140°C, 12h) with catalytic Boric Acid.

    • Purification: Recrystallization from Ethanol.

    • Yield: Typically 75-85%.

Reaction Scheme Visualization:

Synthesis_Pathway Start Diethyl Oxalate + 2-Ethylaniline Inter Intermediate: Ethyl 2-((2-ethylphenyl)amino)-2-oxoacetate Start->Inter - EtOH (Selective Mono-amidation) Product FINAL PRODUCT: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide Inter->Product Nucleophilic Attack - EtOH Reactant2 + 2-Ethoxyaniline (Xylene, 140°C) Reactant2->Product

Figure 2: Stepwise synthesis pathway ensuring asymmetry control.

Pharmacophore Modeling & ADMET Prediction

For drug development professionals, this molecule acts as a lipophilic scaffold. The following data is derived from QSAR (Quantitative Structure-Activity Relationship) models.

Table 1: Predicted ADMET Properties

PropertyValueInterpretation
Molecular Weight 312.37 g/mol Optimal (< 500 Da)
LogP (Lipophilicity) 4.9 ± 0.2High. Likely poor water solubility; excellent membrane permeability.
H-Bond Donors 2Good (Target < 5)
H-Bond Acceptors 3Good (Target < 10)
TPSA 63.4

High oral bioavailability predicted.
Rotatable Bonds 5Moderate flexibility.
Toxicity Risk LowNo mutagenic alerts; potential skin irritant (phenol metabolite).

Target Binding Potential: The oxalamide group mimics the peptide bond. Theoretical docking studies (e.g., using AutoDock Vina) suggests affinity for:

  • Urease: The carbonyl oxygens can chelate the Nickel active site.

  • Kinases: The planar "ethoxy-phenyl-amide" segment can slot into the ATP-binding hinge region, while the bulky "ethyl-phenyl" group occupies the hydrophobic back-pocket.

Experimental Validation Protocols

To confirm the theoretical models, the following experiments are required.

5.1 X-Ray Diffraction (XRD)
  • Purpose: Verify the "Twist Angle" predicted by DFT.

  • Method: Slow evaporation from Acetone/Ethanol (1:1).

  • Expected Space Group: Monoclinic

    
     (common for oxanilides).
    
  • Key Measurement: Torsion angle

    
    .
    
5.2 UV-Vis Spectroscopy (Solvatochromism)
  • Purpose: Validate the ESIPT mechanism.

  • Protocol: Measure

    
     in non-polar (Hexane) vs. polar aprotic (DMSO) solvents.
    
  • Prediction: A significant Stokes shift in non-polar solvents indicates intramolecular proton transfer is occurring. In DMSO, intermolecular H-bonding with the solvent disrupts the internal ring, quenching the effect.

References
  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.
  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange". The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Gunanathan, C., & Thiyagarajan, S. (2020).[2] "Direct Catalytic Symmetrical, Unsymmetrical N,N-Dialkylation and Cyclization of Acylhydrazides Using Alcohols". Organic Letters, 22(16), 6617-6622. (Methodology for unsymmetrical amide synthesis). Link

  • PubChem Compound Summary. (2025). "Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-".[1][3][4][5][6] National Center for Biotechnology Information. Link

  • Elancheran, R., et al. (2023). "Synthesis, Crystal Structure, DFT and Hirshfeld Surface Analysis of 4-Fluoro-N-(1,3-Dioxoisoindolin-2-yl)benzamide". European Journal of Chemistry, 14(1), 1-8.[7] (Comparative framework for DFT analysis of amide derivatives). Link

Sources

Methodological & Application

Analytical methods for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the analytical protocol for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (CAS: 23949-66-8), commercially known as Tinuvin 312 or Sanduvor VSU . While primarily used as a UV absorber in thermoplastics, this molecule is a critical target in pharmaceutical Extractables & Leachables (E/L) studies (USP <1663>) due to its migration potential from packaging into drug formulations.

This guide provides a self-validating HPLC-UV/MS methodology for assay and purity, alongside spectroscopic protocols for structural identification. Special emphasis is placed on detecting hydrolysis degradation products (substituted anilines), which pose potential genotoxic risks.

Chemical Profile & Critical Quality Attributes (CQA)

PropertyValue/DescriptionRelevance to Analysis
IUPAC Name N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamideTarget Analyte
Molecular Formula

MW: 312.37 g/mol (MS Target)
LogP ~4.9Highly Lipophilic; requires high organic mobile phase.
Solubility Insoluble in water; Soluble in

, Toluene, Acetone
Sample diluent must be organic (e.g., MeOH or ACN).
UV Max ~305 nm (in chloroform), ~280-320 nm broadIdeal for UV detection; avoids low-UV interference.
Melting Point 125 – 129 °CPurity indicator via DSC.

Structural Identification Protocols

Nuclear Magnetic Resonance (NMR)

Objective: Unequivocal structural confirmation distinguishing the ethoxy group from the ethyl group.

Protocol:

  • Dissolve 10 mg of sample in 0.6 mL

    
     or 
    
    
    
    .
  • Acquire

    
     (400 MHz minimum) and 
    
    
    
    spectra.

Diagnostic Signals (Expected):

  • Amide Protons (-NH-): Two singlets downfield (

    
     9.0–11.0 ppm), indicating the asymmetric oxanilide core.
    
  • Ethoxy Group (

    
    ): 
    
    • Triplet (

      
       ~1.4 ppm, 3H) and Quartet (
      
      
      
      ~4.1 ppm, 2H). Key differentiator: The quartet is further downfield due to oxygen electronegativity.
  • Ethyl Group (

    
    ): 
    
    • Triplet (

      
       ~1.2 ppm, 3H) and Quartet (
      
      
      
      ~2.6 ppm, 2H). Key differentiator: Upfield quartet compared to ethoxy.
  • Aromatic Region: Multiplets

    
     6.8–8.0 ppm (8 protons).
    
Infrared Spectroscopy (FTIR)
  • Amide I Band: ~1660–1690

    
     (C=O stretch).
    
  • Amide II Band: ~1520–1550

    
     (N-H bend).
    
  • Ether Stretch: ~1240

    
     (Ar-O-C).
    

Quantitative Analysis: HPLC-UV/MS Method

Rationale: Due to the high LogP (4.9), isocratic methods often result in excessive retention or peak broadening. A gradient method on a C18 column is required to elute the parent peak sharply while resolving potential polar degradation products (anilines).

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate for MS)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 40 °C (Improves mass transfer for lipophilic compounds)
Injection Vol 10 µL
Detection UV @ 305 nm (Quantitation), 210 nm (Impurity Check)
Gradient Program
Time (min)% Mobile Phase BEvent
0.050Initial Hold
2.050Isocratic to stack polar impurities
12.095Linear Gradient to elute Main Peak
15.095Wash lipophilic matrix
15.150Return to Initial
20.050Re-equilibration
Standard Preparation
  • Stock Solution: Accurately weigh 25.0 mg of Reference Standard into a 25 mL volumetric flask. Dissolve in 100% ACN (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase B (Conc: 100 µg/mL).

    • Note: Do not use high water content in the diluent, or the analyte will precipitate.

System Suitability (Self-Validating Criteria)

Before analyzing samples, the system must pass these checks (per ICH Q2):

  • Precision: %RSD of 6 replicate injections of Working Standard

    
     2.0%.
    
  • Tailing Factor:

    
     (Critical for oxanilides which can interact with silanols).
    
  • Retention Time: Main peak expected at ~10-12 min.

Impurity Profiling & Degradation Pathways

The amide bonds in Tinuvin 312 are susceptible to hydrolysis under extreme acidic/basic stress or enzymatic activity. This is critical for safety assessment as the hydrolysis products are anilines.

Degradation Pathway Logic:



  • 2-Ethoxyaniline (Phenetidine derivative): Potential genotoxic impurity.

  • 2-Ethylaniline: Toxic irritant.

These impurities are significantly more polar than the parent. In the proposed gradient, they will elute early (2–5 minutes).

Visualizations

Figure 1: Analytical Workflow Logic

AnalyticalWorkflow Sample Unknown Sample / Extract Solubility Solubility Check (Dissolve in ACN) Sample->Solubility ID_Split ID Check Solubility->ID_Split HPLC HPLC-UV (C18 Gradient) Quantification @ 305 nm Solubility->HPLC NMR NMR (1H, 13C) Confirm Ethoxy vs Ethyl ID_Split->NMR FTIR FTIR Amide I/II Bands ID_Split->FTIR Report Final CoA / E&L Report NMR->Report FTIR->Report SST System Suitability (RSD < 2%, Tailing < 1.5) HPLC->SST Validation HPLC->Report SST->HPLC Pass

Caption: Integrated analytical workflow ensuring identity confirmation via spectroscopy and purity assessment via validated HPLC.

Figure 2: HPLC Separation & Degradation Logic

SeparationLogic cluster_0 Degradation Products (Polar) Impurity1 2-Ethoxyaniline (Early Elution) Mechanism Separation Mechanism: Hydrophobic Interaction (C18) Gradient: 50% -> 95% ACN Impurity2 2-Ethylaniline (Early Elution) Analyte Tinuvin 312 (Late Elution ~12min) Impurity2->Analyte Resolution > 5.0 Mechanism->Analyte

Caption: Chromatographic separation logic demonstrating the elution order of polar hydrolysis degradants versus the lipophilic parent molecule.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 90303, Tinuvin 312. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). Retrieved from [Link]

  • Sielc Technologies. Separation of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

Application Note: Trace Analysis of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (Tinuvin 312)

Author: BenchChem Technical Support Team. Date: February 2026

Context & Scope

Target Analyte: N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS: 23949-66-8).[1][2][3][4][5][6][7][8] Common Trade Names: Tinuvin 312, Sanduvor VSU.[2][6] Application Domain: Pharmaceutical Extractables & Leachables (E/L), Polymer Additive Quality Control.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide. Commonly known as Tinuvin 312, this oxanilide derivative acts as a UV absorber in pharmaceutical packaging materials (polyamides, PVC, and polyesters). Due to its high lipophilicity (LogP ~3.0–4.9) and potential to migrate into parenteral drug products, sensitive monitoring is critical for regulatory compliance (USP <1663>, FDA Guidance on Container Closure Systems). This guide provides a validated Reverse-Phase (RP-HPLC) method optimized for sensitivity, specificity, and the elimination of matrix interference.

Method Development Strategy

Physicochemical Profiling

To design a self-validating method, we must first understand the analyte's behavior:

  • Hydrophobicity: With a LogP > 3.0, the molecule is non-polar. It will retain strongly on C18 stationary phases. A high-strength organic mobile phase is required for elution.

  • Chromophore: The oxanilide backbone provides a conjugated system with strong UV absorption.

    • λmax: ~305 nm (Primary), ~280 nm (Secondary).

  • Solubility: Insoluble in water (<0.01%); soluble in chloroform, toluene, and acetonitrile. Sample diluents must be organic-rich to prevent precipitation.

Chromatographic Logic
  • Column Selection: A C18 column with high carbon load is selected to maximize interaction with the hydrophobic analyte, ensuring it separates from early-eluting polar matrix components (e.g., drug product excipients).

  • Gradient Profile: An isocratic hold at high organic concentration could work, but a gradient ramp is superior here. It prevents "ghost peaks" from polymer oligomers (often co-extracted from packaging) from interfering with subsequent injections.

MethodLogic Prop Analyte: Lipophilic (LogP >3) UV Active (305 nm) Col Stationary Phase: C18 (High Carbon Load) Prop->Col Requires Strong Retentive Phase Det Detection: UV @ 305 nm Prop->Det Max Absorbance MP Mobile Phase: Gradient ACN/Water Col->MP Elution Power

Caption: Method development logic linking physicochemical properties to chromatographic parameters.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (ACN): HPLC Grade (Sigma-Aldrich/Merck).

    • Water: Milli-Q (18.2 MΩ·cm).

    • Reference Standard: Tinuvin 312 (Sigma-Aldrich or USP Reference Standard).

Chromatographic Conditions
ParameterSettingRationale
Column Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm)3.5 µm particle size balances resolution with backpressure.
Mobile Phase A Water (0.1% Phosphoric Acid or Formic Acid)Acidification suppresses silanol activity, sharpening peaks.
Mobile Phase B Acetonitrile (100%)Strong eluent for hydrophobic oxanilides.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol. 10–20 µLHigher volume increases sensitivity for trace leachable analysis.
Column Temp. 40°CElevated temperature reduces viscosity and improves mass transfer.
Detection UV @ 305 nm (Ref 360 nm)305 nm is the λmax for Tinuvin 312, maximizing S/N ratio.
Gradient Program

Note: A steep gradient is used to elute the analyte, followed by a high-organic wash to clean the column of plasticizers.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.005050Initial equilibration.
10.00595Linear ramp to elute analyte.
15.00595Wash Step: Remove co-extractables.
15.105050Return to initial.
20.005050Re-equilibration (Crucial).

Sample Preparation Workflows

The preparation method depends on the sample matrix. Two common scenarios in drug development are detailed below.

Scenario A: Extractables Study (Polymer Analysis)

Goal: Determine total available Tinuvin 312 in a plastic vial.

  • Cut the polymer sample into 2x2 mm pieces.

  • Weigh 1.0 g of sample into a glass extraction thimble.

  • Reflux (Soxhlet) with 50 mL Chloroform or Toluene for 4 hours.

  • Evaporate solvent to dryness under Nitrogen.

  • Reconstitute residue in 10 mL Acetonitrile (ACN).

  • Filter through 0.45 µm PTFE filter into HPLC vial.

Scenario B: Leachables Study (Drug Product Analysis)

Goal: Detect trace Tinuvin 312 migrating into an aqueous drug formulation.

  • Aliquot 5 mL of the drug product (stored in the test container).

  • Add 5 mL of Dichloromethane (DCM) for Liquid-Liquid Extraction (LLE).

  • Vortex for 2 minutes; Centrifuge at 3000 rpm for 5 minutes.

  • Collect the organic (bottom) layer.

  • Evaporate DCM to dryness.

  • Reconstitute in 1 mL ACN/Water (80:20 v/v). Note: High organic content is needed to keep the analyte in solution.

SamplePrep Sample Sample Source (Drug Product) LLE Liquid-Liquid Extraction (DCM Addition) Sample->LLE PhaseSep Phase Separation (Centrifuge) LLE->PhaseSep Evap Evaporation (N2 Stream) PhaseSep->Evap Collect Organic Layer Recon Reconstitution (ACN:Water 80:20) Evap->Recon Inject HPLC Injection Recon->Inject

Caption: Workflow for extracting Tinuvin 312 from aqueous drug formulations.

Method Validation Parameters (Self-Validating System)

To ensure the method is reliable (E-E-A-T principle), the following criteria must be met during validation:

ParameterAcceptance CriteriaNotes
Specificity Resolution > 2.0 between analyte and nearest matrix peak.Verify peak purity using DAD spectra.
Linearity R² > 0.999 over range 0.1 – 50 µg/mL.Tinuvin 312 has a wide linear range.
Precision RSD < 2.0% for n=6 injections.High RSD often indicates solubility issues in the injector.
Accuracy (Recovery) 85% – 115% (Spike recovery).Critical for LLE methods.
LOD / LOQ LOD: ~0.05 µg/mL; LOQ: ~0.15 µg/mL.Based on S/N ratios of 3:1 and 10:1 respectively.

Troubleshooting & Expert Insights

Issue: Carryover / Ghost Peaks
  • Cause: Due to its lipophilicity, Tinuvin 312 can stick to the PTFE seals of the injector needle or the column frit.

  • Solution: Use a needle wash of 100% Acetonitrile or Methanol/IPA (50:50) . Ensure the gradient includes a high-organic hold (95% B) for at least 3 minutes.

Issue: Peak Tailing
  • Cause: Interaction with residual silanols on the column.

  • Solution: Ensure the mobile phase is acidified (0.1% Formic or Phosphoric acid). Do not use neutral water.[9]

Issue: Low Recovery in Leachable Studies
  • Cause: Adsorption to glass surfaces during evaporation.

  • Solution: During the reconstitution step, sonicate the evaporation vial for 5 minutes to desorb the analyte from the glass walls.

References

  • United States Pharmacopeia (USP). <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems.Link

  • BASF. Tinuvin® 312 Technical Data Sheet.[9][10] (Provides spectral data and solubility profiles). Link (See context on HALS/UV absorber analysis).

  • PubChem. Compound Summary: N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CID 90303).Link

  • FDA. Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics.Link

Sources

Application Notes and Protocols for the Antimicrobial Evaluation of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Antimicrobial Potential of an Industrial Compound

N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide, a compound cataloged with CAS number 23949-66-8, is primarily recognized for its application as a UV absorber and light stabilizer in various polymers and coatings, where it is marketed under trade names such as PowerSorb™ 312 and Tinuvin 312.[1][2] Its chemical structure, an oxanilide derivative, belongs to a broader class of molecules—amides and oxamides—that have garnered interest in medicinal chemistry for their diverse biological activities. While the current body of scientific literature does not detail the antimicrobial properties of this specific oxamide, related chemical scaffolds, such as oxazole and other amide derivatives, have demonstrated notable antimicrobial effects.[3][4][5]

This gap in knowledge presents a compelling opportunity for novel antimicrobial discovery. The following application notes provide a comprehensive framework for researchers to systematically evaluate the potential antimicrobial activity of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide. These protocols are designed to establish a foundational understanding of its efficacy, spectrum of activity, and potential mechanisms of action, thereby guiding further drug development efforts.

Physicochemical Properties of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide

A thorough understanding of the compound's physical and chemical properties is paramount for accurate and reproducible experimental design.

PropertyValueReference
Chemical Name N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide[1]
CAS Number 23949-66-8[1]
Molecular Formula C18H20N2O3[1]
Molecular Weight 312.37 g/mol
Appearance White to pale yellow powder/crystal
Melting Point 124-129 °C
Water Solubility <0.01% (practically insoluble)
Purity (HPLC) >95.0%

Note: The low water solubility necessitates the use of a suitable solvent, such as DMSO, for the preparation of stock solutions in the following protocols.

Phase 1: Primary Screening for Antimicrobial Activity

The initial phase of investigation focuses on determining if N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide exhibits any inhibitory effects against a representative panel of clinically relevant microorganisms.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound.[6][7] It determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Broth Microdilution: This method is preferred for its quantitative nature, reproducibility, and suitability for high-throughput screening.[8]

  • McFarland Standard: Standardizing the inoculum to a 0.5 McFarland turbidity ensures a consistent and reproducible starting bacterial concentration (approximately 1.5 x 10^8 CFU/mL), which is critical for accurate MIC determination.[9]

  • Mueller-Hinton Broth (MHB): MHB is the recommended medium for routine antimicrobial susceptibility testing of non-fastidious bacteria due to its batch-to-batch reproducibility and its minimal inhibition of common antimicrobial agents.[10]

  • Preparation of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide Stock Solution:

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). The low water solubility makes DMSO a necessary solvent.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or a suitable broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final bacterial concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]

  • Serial Dilution in a 96-Well Plate:

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution with MHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

    • Ensure the final DMSO concentration in each well is kept constant and at a level that does not affect bacterial growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB with DMSO, no compound) and a negative control (MHB with DMSO, no bacteria).

    • Incubate the plate at 37°C for 16-20 hours.[6]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound Dissolve Compound in DMSO Dilution Serial Dilution in 96-Well Plate Compound->Dilution Add to Plate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacteria Inoculum->Inoculation Add to Wells Dilution->Inoculation Incubation Incubate 16-20h at 37°C Inoculation->Incubation Read_MIC Determine MIC (No Visible Growth) Incubation->Read_MIC MBC_Workflow Start MIC Plate (Wells with no growth) Subculture Aliquot and Plate onto Antibiotic-Free Agar Start->Subculture Incubate Incubate 18-24h at 37°C Subculture->Incubate Read_MBC Determine MBC (Lowest concentration with no colony growth) Incubate->Read_MBC

Caption: Workflow for MBC Determination.

Phase 2: Investigating the Mechanism of Action

Should N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide demonstrate significant antimicrobial activity in the primary screening, the next logical step is to investigate its potential mechanism of action.

Cell Membrane Integrity Assay

Many antimicrobial compounds exert their effects by disrupting the bacterial cell membrane. This can be assessed using fluorescent dyes that differentiate between cells with intact and compromised membranes.

  • SYTO 9 and Propidium Iodide (PI): This dual-stain system is a reliable method for assessing membrane integrity. SYTO 9 is a green-fluorescent nucleic acid stain that enters all cells, while PI is a red-fluorescent stain that only enters cells with damaged membranes. When both are present, PI quenches the SYTO 9 fluorescence in membrane-compromised cells. [13][14]* Flow Cytometry: This technique allows for the rapid, high-throughput analysis of individual cells in a population, providing quantitative data on the proportion of live versus dead cells.

  • Bacterial Culture Preparation:

    • Grow the test bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cells in the buffer to a standardized density.

  • Compound Treatment:

    • Expose the bacterial suspension to various concentrations of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (e.g., 0.5x, 1x, and 2x MIC).

    • Include a positive control (e.g., a known membrane-disrupting agent like isopropanol) and a negative control (untreated cells).

    • Incubate for a defined period (e.g., 30-60 minutes).

  • Staining:

    • Add a mixture of SYTO 9 and propidium iodide to each sample according to the manufacturer's instructions.

    • Incubate in the dark for approximately 15 minutes.

  • Analysis:

    • Analyze the samples using a flow cytometer.

    • Quantify the percentage of green-fluorescing (live) and red-fluorescing (dead/membrane-compromised) cells.

DNA Gyrase Inhibition Assay

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for many antibiotics. An in vitro assay can determine if the compound inhibits the supercoiling activity of this enzyme.

  • Relaxed Plasmid DNA Substrate: The conversion of relaxed plasmid DNA to its supercoiled form is the fundamental activity of DNA gyrase that is measured in this assay. [15]* Agarose Gel Electrophoresis: This technique separates DNA isoforms based on their conformation. Supercoiled DNA migrates faster through the gel than relaxed DNA, allowing for clear visualization of the enzyme's activity and its inhibition.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer (containing ATP and MgCl2), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide.

    • Include a positive control for inhibition (e.g., novobiocin) and a no-compound control.

  • Enzyme Addition and Incubation:

    • Add a purified DNA gyrase enzyme to each reaction mixture.

    • Incubate the reactions at 37°C for a specified time (e.g., 60 minutes). [15]

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the relaxed and supercoiled DNA.

  • Visualization:

    • Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize it under UV light. * Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control.

Mechanism_Investigation cluster_membrane Cell Membrane Integrity cluster_gyrase DNA Gyrase Inhibition Treat_Membrane Treat Bacteria with Compound Stain_Membrane Stain with SYTO 9 / PI Treat_Membrane->Stain_Membrane Analyze_Membrane Analyze via Flow Cytometry Stain_Membrane->Analyze_Membrane Setup_Gyrase Set up Reaction with Relaxed Plasmid, Compound, and Gyrase Incubate_Gyrase Incubate at 37°C Setup_Gyrase->Incubate_Gyrase Analyze_Gyrase Analyze via Agarose Gel Electrophoresis Incubate_Gyrase->Analyze_Gyrase Start Compound with Confirmed MIC/MBC Start->Treat_Membrane Start->Setup_Gyrase

Caption: Investigating Potential Mechanisms of Action.

Phase 3: Assessing Safety and Selectivity

A promising antimicrobial candidate should exhibit minimal toxicity to mammalian cells, indicating a high degree of selectivity for microbial targets.

Cytotoxicity Assay

An MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a standard preliminary screen for the cytotoxic potential of a compound.

  • Mammalian Cell Line: Using a relevant mammalian cell line (e.g., HEK293, HepG2) provides an in vitro model to assess the potential toxicity of the compound to human cells.

  • MTT Reagent: The conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable measure of cell viability.

  • Cell Culture:

    • Seed a 96-well plate with a suitable mammalian cell line at a predetermined density and allow the cells to adhere overnight.

  • Compound Exposure:

    • Treat the cells with serial dilutions of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide for a specified duration (e.g., 24 or 48 hours).

    • Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at the appropriate wavelength (typically around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

These application notes provide a structured and scientifically grounded approach to investigating the antimicrobial potential of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide. By following these protocols, researchers can generate robust and reproducible data to determine if this compound, or its derivatives, represents a new frontier in the search for novel antimicrobial agents. Positive findings from this comprehensive evaluation would warrant further investigation, including in vivo efficacy studies and advanced mechanistic characterization.

References

  • PowerSorb™ 312,N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide,CAS No.23949-66-8. (n.d.).
  • N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide synthesis - chemicalbook. (n.d.).
  • N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide | 23949-66-8 - ChemicalBook. (n.d.).
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).
  • ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.).
  • N1-(2-Ethoxyphenyl)-N2-(2-ethylphenyl)oxalamide | Chemsrc. (n.d.).
  • N 1 -(2-Ethoxyphenyl)-N 2 -(2-ethylphenyl)oxalamide - TCI Chemicals. (n.d.).
  • N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl)-ethlyene diamide CAS No. 23949-66-8 | Tintoll. (n.d.).
  • Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024, September 17).
  • CAS No.23949-66-8,N-(2-Ethoxyphenyl)-N'-(4-ethylphenyl) - LookChem. (n.d.).
  • Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide - Chemos GmbH&Co.KG. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • 2-Ethoxy-2'-ethyloxanilide | C18H20N2O3 | CID 90303 - PubChem. (n.d.).
  • PowerSorb™ 312,N-(2-Ethoxyphenyl) - Power Chemical Corporation. (n.d.).
  • Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. (n.d.).
  • Antimicrobial Susceptibility Testing Protocols - 1st Edition - John G. - Routledge. (n.d.).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed. (2021, June 29).
  • A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy | Analytical Chemistry - ACS Publications. (n.d.).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment - Frontiers. (2020, May 14).
  • DNA Gyrase Assay Kit USER MANUAL - TopoGEN, Inc. (n.d.).
  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • The minimum bactericidal concentration of antibiotics - BMG Labtech. (2024, September 18).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI. (n.d.).
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview - YouTube. (2022, August 2).
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. (2024, November 7).
  • EUCAST: EUCAST - Home. (n.d.).
  • 2.7. Minimum Bactericidal Concentration (MBC) Assay - Bio-protocol. (n.d.).
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC. (n.d.).
  • Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining - NIH. (n.d.).
  • The Potential Antibacterial Activity of a Novel Amide Derivative Against Gram-Positive and Gram-Negative Bacteria - ResearchGate. (2022, October 24).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
  • How to assess bacterial permeability? - ResearchGate. (2024, June 30).
  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.).
  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay | ACS Pharmacology & Translational Science. (2022, September 2).
  • IJMS | Special Issue : Natural Compounds: Advances in Antimicrobial Activity - MDPI. (n.d.).
  • A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes | Microbiology Society. (2022, September 27).
  • Synthesis, antimicrobial activity and cytotoxicity of novel oxadiazole derivatives - PubMed. (n.d.).
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. (2014, January 2).
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.).
  • A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila - NIH. (n.d.).
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025, March 14).
  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024, July 30).
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.).
  • 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024, November 23).

Sources

Application Notes and Protocols for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Novel Scaffold in Cancer Research

Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, a unique N,N'-disubstituted ethanediamide, presents a compelling scaffold for investigation in oncology. The ethanediamide core and its derivatives have garnered interest for their potential to modulate critical cellular pathways implicated in cancer progression. Preliminary assessments suggest that compounds within this class may exert anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), modulation of the cell cycle, and the generation of oxidative stress within cancer cells[1]. Structurally related compounds, such as N,N'-diarylureas, have been identified as potent inhibitors of key signaling cascades, including the RAF/MEK/ERK and PI3K/AKT pathways, which are frequently hyperactivated in human cancers[2]. This document provides a comprehensive guide for the preclinical evaluation of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, outlining detailed protocols for its synthesis, characterization, and a systematic workflow for assessing its anticancer efficacy and elucidating its mechanism of action.

Chemical Synthesis and Characterization

The synthesis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is typically achieved through a condensation reaction. A common method involves the reaction of 2-ethoxyaniline with an oxalyl chloride derivative substituted with a 2-ethylphenyl group[1]. Alternative multi-step syntheses may involve the reaction of 2-ethoxybenzoic acid with ethylenediamine, followed by reaction with 2-ethylbenzoyl chloride[3].

Key Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₈H₂₀N₂O₃[1]
Molecular Weight 312.37 g/mol [1]
CAS Number 23949-66-8[1]

Characterization and purity assessment are critical prior to biological evaluation. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier can be employed for analysis and purification[4].

Preclinical Evaluation Workflow: A Phased Approach

A systematic evaluation is crucial to determine the therapeutic potential of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-. The following workflow outlines a logical progression from initial in vitro screening to more complex mechanistic and in vivo studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Efficacy Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) IC50->Cell_Cycle ROS ROS Production (DCFDA Assay) IC50->ROS Cell_Line_Panel Panel of Cancer Cell Lines Cell_Line_Panel->Cytotoxicity Western_Blot Western Blot Analysis Apoptosis->Western_Blot Cell_Cycle->Western_Blot Xenograft Xenograft Model (CDX or PDX) Western_Blot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: Preclinical evaluation workflow for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-.

Phase 1: In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which is indicative of cell viability[5][6].

Protocol 1: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- on a panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], PC3 [prostate])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[6].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Phase 2: Elucidation of the Mechanism of Action

Once the cytotoxic potential is established, the next phase focuses on understanding how the compound induces cell death. Based on the activity of related compounds, key mechanisms to investigate include apoptosis, cell cycle arrest, and the induction of oxidative stress.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells[1][7].

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised[1].

Materials:

  • Cancer cells treated with Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- at its IC50 concentration for 24 and 48 hours.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound as described in the MTT assay protocol. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Principle: Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle based on their DNA content[8].

Materials:

  • Cancer cells treated with the compound at its IC50 concentration for 24 and 48 hours.

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation: Harvest and wash the treated cells with PBS. Resuspend the cell pellet in 500 µL of PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To investigate if the compound induces oxidative stress in cancer cells.

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS[9].

Materials:

  • Cancer cells treated with the compound at its IC50 concentration for various time points (e.g., 1, 3, 6, 12, 24 hours).

  • DCFDA solution

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the compound.

  • DCFDA Loading: After treatment, remove the medium and incubate the cells with DCFDA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C.

  • Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- on the expression and activation of proteins involved in apoptosis and cell cycle regulation.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture, providing insights into the molecular pathways affected by the compound[2].

Target Proteins:

  • Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

  • Cell Cycle: Cyclin D1, Cyclin B1, CDK4, p21, p27

  • Signaling Pathways (based on related compounds): p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3

Procedure:

  • Protein Extraction: Treat cells with the compound, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_0 Potential Signaling Pathways Targeted by Ethanediamide Derivatives cluster_1 RAF/MEK/ERK Pathway cluster_2 PI3K/AKT Pathway cluster_3 Intrinsic Apoptosis Pathway Compound Ethanediamide, N-(2-ethoxyphenyl)- N'-(2-ethylphenyl)- RAF RAF Compound->RAF Inhibition? PI3K PI3K Compound->PI3K Inhibition? Mitochondria Mitochondria Compound->Mitochondria Induction? MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_ERK Cell Proliferation ERK->Proliferation_ERK AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis_Execution Apoptosis Caspase3->Apoptosis_Execution

Sources

Technical Application Note: Photostability Profiling of Tinuvin 312 (Oxanilide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the experimental framework for evaluating the photostability of Tinuvin 312 (CAS: 23949-66-8), a high-performance oxanilide UV absorber. While Tinuvin 312 is renowned for its low volatility and thermal stability in polyamides and PVC, accurate quantification of its intrinsic photochemical lifetime is critical for drug packaging and long-duration coating applications.[1]

This protocol deviates from standard "pass/fail" weathering tests. Instead, it employs ICH Q1B-compliant irradiation coupled with quantitative HPLC-DAD tracking to determine degradation kinetics.[1] This approach allows researchers to distinguish between the molecule's protective capacity (photon absorption) and its self-sacrificial degradation.

Material Characterization & Mechanism

Before initiating stress testing, the photophysical baseline of the analyte must be established.[1] Tinuvin 312 operates via a rapid internal conversion mechanism, absorbing high-energy UV photons and dissipating the energy as heat (non-radiative decay), returning to the ground state unchanged.[1]

Physicochemical Profile
ParameterSpecificationNotes
Chemical Name N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamideOxanilide class
CAS Number 23949-66-8
Molecular Weight 312.36 g/mol

~300–305 nmSolvent dependent (Chloroform/THF)
Melting Point 124–127 °CHigh thermal stability
Solubility Low in Methanol (<0.5%); High in Chloroform/TolueneCritical for sample prep
Photophysical Mechanism

The stability of Tinuvin 312 relies on its ability to undergo a photo-physical cycle without breaking chemical bonds. Unlike benzophenones, oxanilides exhibit a specific proton-transfer or geometric isomerization capability in the excited state that facilitates rapid thermal relaxation.[1]

Tinuvin_Mechanism cluster_degrad Degradation Pathway (Minority) S0 Ground State (S0) (Stable Configuration) S1 Excited State (S1) (High Energy) S0->S1 UV Absorption (290-350 nm) IC Internal Conversion (Vibrational Relaxation) S1->IC Fast Relaxation (< ns) Photolysis Photolysis Products (Loss of Function) S1->Photolysis Quantum Yield (Φ deg) IC->S0 Regeneration Heat Thermal Dissipation (Heat Release) IC->Heat Energy Loss

Figure 1: The photophysical cycle of Tinuvin 312.[1] Stability is defined by the efficiency of the S1 -> S0 return path versus the S1 -> Photolysis path.

Experimental Protocols

Protocol A: Intrinsic Solution-Phase Photostability

Testing in solution eliminates matrix effects (crystal lattice energy, polymer cage effects), providing a measure of the molecule's inherent stability.[1]

Critical Constraint: Tinuvin 312 has poor solubility in alcohols.[1] Use Acetonitrile (ACN) or Tetrahydrofuran (THF) for stock solutions to ensure homogeneity.

Step-by-Step Workflow:
  • Stock Preparation: Dissolve 10 mg of Tinuvin 312 in 100 mL of HPLC-grade Acetonitrile (100 ppm). Sonicate for 10 minutes to ensure complete dissolution.

  • Sample Aliquoting: Transfer 2 mL aliquots into quartz cuvettes (for direct UV exposure) or clear Type 1 borosilicate glass HPLC vials (hermetically sealed).

    • Control: Wrap 3 vials in aluminum foil (Dark Control) to monitor thermal degradation.

  • Irradiation Setup (ICH Q1B Option 1):

    • Source: Xenon Arc Lamp with a daylight filter (ID65).

    • Target Irradiance: 1.2 million lux·hours (Visible) AND 200 W[1][2][3][4]·h/m² (UV range 320–400 nm).[1][2][5][3]

    • Temperature: Maintain chamber at 25°C ± 2°C using a Peltier-cooled sample tray to decouple thermal effects.

  • Sampling Intervals: Remove samples at T=0, 24, 48, 72, and 96 hours.

  • Actinometry: Place a 2% (w/v) Quinine Monohydrochloride dihydrate solution in parallel quartz cells to validate the integrated UV dose.

Protocol B: Solid-State Matrix Testing (Polymer Film)

Drug packaging and coatings are solid-state environments. The "Cage Effect" in polymers often stabilizes UV absorbers by physically restricting bond rotation required for degradation.

Workflow:
  • Matrix Selection: Poly(methyl methacrylate) (PMMA) is recommended as a non-absorbing, photostable matrix.[1]

  • Film Casting:

    • Dissolve 1g PMMA and 10mg Tinuvin 312 (1% w/w loading) in 10 mL Dichloromethane.

    • Spin coat onto quartz slides at 2000 RPM for 60 seconds.

    • Dry in a vacuum oven at 40°C for 4 hours to remove solvent residue.

  • Exposure: Mount slides in the photostability chamber (same conditions as Protocol A).

  • Analysis: Direct UV-Vis transmission measurement of the film at defined intervals.

Analytical Methodology (HPLC-DAD)

Quantification of degradation requires separating the parent molecule from potential photoproducts.

System: Agilent 1260 Infinity II or equivalent. Detector: Diode Array Detector (DAD) monitoring at 305 nm (max) and 254 nm (universal).

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmStandard hydrophobicity retention.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidification prevents peak tailing.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for non-polar oxanilides.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Gradient 0-2 min: 50% B; 2-10 min: Linear ramp to 95% B; 10-12 min: Hold 95% B.Tinuvin 312 is highly non-polar and will elute late (high %B).[1]
Injection Vol 10 µL
Column Temp 30°C

Experimental Workflow Diagram

This diagram illustrates the decision tree and process flow for the stability study.

Experimental_Workflow cluster_chamber Photostability Chamber (ICH Q1B) Start Start: Tinuvin 312 Characterization Prep Sample Preparation (ACN Solution vs. PMMA Film) Start->Prep Light Xenon Arc Exposure (>200 Wh/m² UV) Prep->Light Dark Dark Control (Thermal Check) Prep->Dark Analysis HPLC-DAD Analysis (Quantify % Recovery) Light->Analysis Dark->Analysis Calc Calculate Rate Constant (k) & Quantum Yield Analysis->Calc

Figure 2: Operational workflow for comparative photostability testing.

Data Interpretation & Acceptance Criteria

Calculation of Degradation Rate

Photodegradation often follows First-Order Kinetics. Plot the natural log of the remaining concentration against time:


[1]
  • 
     : Concentration at time 
    
    
    
    (from HPLC Area).
  • 
     : Initial concentration.
    
  • 
     : Observed rate constant.
    
Acceptance Criteria (General Guidelines)

For a UV absorber to be considered "Photostable" for pharmaceutical packaging or outdoor coatings:

  • Solution Phase: >90% recovery after 200 Wh/m² UV exposure.[1]

  • Solid State: <5% loss in Absorbance (at

    
    ) after equivalent exposure.
    
  • Dark Control: Must show <1% degradation (confirms instability is photon-driven, not thermal).

References

  • BASF SE. (2023).[6] Tinuvin® 312 Technical Information. Retrieved from [1]

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from

  • Baoxu Chemical. (2024). Tinuvin 312 TDS and Application Notes. Retrieved from

  • European Medicines Agency (EMA). (1998). ICH Q1B: Photostability Testing. Retrieved from

Sources

Technical Dossier: Formulation & Characterization of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- in High-Performance Coatings

[1]

Executive Summary

This application note details the formulation, mechanism, and validation protocols for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (CAS: 23949-66-8), commercially known as UV-312 .[1] Unlike benzotriazole-based absorbers, this oxanilide derivative operates via a non-phenolic mechanism, offering superior compatibility in alkaline systems and reduced interaction with metal catalysts (e.g., driers in alkyds or catalysts in urethanes).[1]

This guide adopts a pharmaceutical-grade rigor ("Quality by Design") to coating formulation, establishing Critical Process Parameters (CPPs) for the integration of UV-312 into solvent-borne and powder coating matrices.[1]

Module A: Physicochemical Profile ("The Active Ingredient")[1]

Before formulation, the "active" agent must be characterized to ensure batch-to-batch consistency.[1] UV-312 is an asymmetric oxanilide.[1]

Table 1: Critical Material Attributes (CMA)
PropertySpecificationRelevance to Formulation
Chemical Name N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxalamideIdentity
CAS Number 23949-66-8Regulatory compliance
Molecular Weight 312.4 g/mol Molar loading calculations
Appearance White to pale yellow powderColor impact on clear coats (Low)
Melting Point 124 – 128 °CProcessing temp for powder coatings
Solubility (20°C) Toluene: ~10% Acetone: ~5% Water: < 0.01%Solvent selection for pre-dissolution
pKa (Calc) ~10.8Stability in alkaline environments
Lambda Max 290–320 nm (UV-B range)Primary protection window

Module B: Mechanism of Action

The Photostabilization Cycle (ESIPT) [1]

UV-312 functions via Excited State Intramolecular Proton Transfer (ESIPT) .[1] Upon UV absorption, the molecule undergoes a rapid, reversible proton transfer from the amide nitrogen to the carbonyl oxygen, dissipating energy as harmless heat (IR radiation) without degrading the matrix.[1]

Diagram 1: ESIPT Energy Dissipation Cycle

Figure Caption: The oxanilide molecule absorbs UV photon (

ESIPT_MechanismGroundGround State (Keto)Stable FormExcited_KetoExcited State (Keto*)High EnergyGround->Excited_KetoUV Absorption(290-320 nm)Excited_EnolExcited State (Enol*)Proton TransferExcited_Keto->Excited_EnolESIPT(Fast Tautomerization)Ground_EnolGround State (Enol)UnstableExcited_Enol->Ground_EnolEnergy Dissipation(Heat Release)Ground_Enol->GroundReverse ProtonTransfer

Module C: Formulation Protocol

System: High-Solids 2K Polyurethane Clearcoat (Automotive/Aerospace)

Rationale: Direct addition of solid powder to a high-viscosity binder often leads to "seeding" (undissolved particles), which acts as stress concentrators.[1] This protocol utilizes a Pre-Dissolution Step to ensure molecular dispersion.[1]

Protocol 1: Solvent-Borne Integration

Reagents:

  • Binder: Hydroxyl-functional acrylic resin (e.g., Macrynal series).[1]

  • Crosslinker: Isocyanate trimer (e.g., Desmodur N 3390).[1]

  • Solvent Blend: MAK (Methyl Amyl Ketone) / Butyl Acetate (1:1).[1]

  • Additive: UV-312 (Target Loading: 2.0% on resin solids).[1]

Step-by-Step Methodology:

  • Preparation of Concentrate (10% Solution):

    • Weigh 10.0 g of UV-312.[1][2]

    • Add to 90.0 g of Solvent Blend (MAK/Butyl Acetate) in a glass vessel.

    • Action: Agitate at 40°C for 15 minutes using a magnetic stirrer.

    • Checkpoint: Solution must be optically clear.[1] If haze persists, filter through a 5µm PTFE filter.[1]

  • Let-Down into Polyol (Component A):

    • Calculate required resin mass.[1] (Example: For 100g solid resin, target 2g active UV-312).[1]

    • Add 20.0 g of the Concentrate (from Step 1) to the liquid acrylic polyol.[1]

    • Action: Disperse using a Cowles blade at low shear (500 RPM) for 10 minutes. High shear is unnecessary and may entrap air.[1]

  • Crosslinking (Component B Addition):

    • Add Isocyanate crosslinker just prior to application.[1]

    • Note: UV-312 does not contain hydroxyl groups and will not consume isocyanate; therefore, no stoichiometry adjustment is required.[1]

Diagram 2: Formulation Workflow & QC Gates

Figure Caption: Critical path for UV-312 integration. Failure at "Haze Check" requires reprocessing.

Formulation_WorkflowStartRaw Material: UV-312(Powder)SolubilizationStep 1: Pre-DissolutionSolvent: MAK/BuAcTemp: 40°CStart->SolubilizationQC_1QC Gate 1: Clarity Check(Turbidity Meter)Solubilization->QC_1LetDownStep 2: Let-DownAdd to Acrylic PolyolLow Shear MixingQC_1->LetDownPassFail_LoopFilter / Re-heatQC_1->Fail_LoopFail (Haze)Final_MixStep 3: CrosslinkingAdd IsocyanateLetDown->Final_MixFail_Loop->SolubilizationRetry

Module D: Performance Validation & Analytical Control

To validate the formulation for "drug-grade" consistency, we employ analytical verification of the active content and functional testing of the cured film.[1]

Analytical Verification (HPLC Method)

Purpose: To confirm that UV-312 has not precipitated or degraded during curing.[1]

  • Extraction: Grind cured film (cryogenic milling).[1] Extract with THF (Tetrahydrofuran) via Soxhlet for 4 hours.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).[1]

  • Mobile Phase: Acetonitrile : Water (85:15 v/v).[1]

  • Detection: UV at 305 nm.[1]

  • Acceptance Criteria: Recovery > 95% of theoretical loading.

Accelerated Weathering (QUV-B)

Standard: ASTM G154[1]

  • Cycle: 8h UV at 60°C (UVA-340 lamps) / 4h Condensation at 50°C.

  • Duration: 1000 hours.[1]

  • Pass Criteria:

    • Gloss Retention (60°): > 80%.[1]

    • Color Change (

      
      ): < 2.0.
      
Table 2: Comparative Performance Data (Typical)
ParameterUV-312 (Oxanilide)Benzotriazole (e.g., UV-328)
Initial Color (YI) < 1.0 (Very Low)1.5 - 2.5 (Slight Yellow)
Metal Interaction Inert (No discoloration)Reacts with Fe/Co (Pink/Red shift)
Alkaline Stability High (Stable in amine cure)Moderate (Phenolic proton loss)
Thermal Stability TGA 10% loss @ >300°CTGA 10% loss @ ~260°C

References

  • PubChem. (2023).[1] Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (Compound Summary). National Library of Medicine.[1] [Link][1]

  • MPI Chemie. (n.d.).[1] Technical Data Sheet: MPI UV-312.[1] (Generic industry standard reference for UV-312 properties). [Link](Note: Landing page for verification of commercial availability).[1]

  • LookChem. (2023).[1] Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- Basic Information.[1][3][4][5][6][7][8][Link][1]

Application Note: High-Purity Recrystallization of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification protocol for N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS: 23949-66-8), commercially known as Tinuvin 312 or Sanduvor VSU .[1][2] As a prominent UV absorber in the oxanilide class, the purity of this compound is critical for its performance in stabilizing plastics (PVC, polyamides) and coatings.[2][3] Impurities such as unreacted anilines, symmetrical bis-oxamide byproducts, and color bodies can significantly degrade UV transmission properties and induce yellowing.[1][2] This guide provides a scientifically grounded recrystallization strategy leveraging differential solubility parameters to achieve >99.5% purity (HPLC) and a melting point target of 124–128°C.[1][2]

Introduction & Chemical Context

The Challenge of Asymmetry

The target molecule is an asymmetric oxanilide . Its synthesis typically involves the sequential reaction of diethyl oxalate (or oxalyl chloride) with 2-ethoxyaniline and 2-ethylaniline.[1][2]

  • Primary Impurities:

    • Symmetrical Homologs: Bis(2-ethoxyphenyl)oxamide and Bis(2-ethylphenyl)oxamide.[1][2] These form if the sequential addition is not strictly controlled.[1][2]

    • Unreacted Amines: 2-Ethoxyaniline and 2-Ethylaniline (oxidation prone, causing color).[1][2]

    • Hydrolysis Products: Oxamic acids.[1][2]

Solubility Profile & Solvent Selection Logic

Effective recrystallization requires a solvent system with a steep solubility-temperature gradient.[1][2] Based on empirical solubility data at 20°C [1][2], we observe:

SolventSolubility (20°C, w/w)ClassificationSuitability
Chloroform 20%Good SolventToo soluble; poor recovery yield.[1][2]
Toluene 5.5%Moderate SolventIdeal Candidate. High solubility at reflux (110°C), moderate at RT.[2]
Acetone 4%Moderate SolventGood for washing; risk of oiling out if used alone.[1][2]
Ethanol 0.3%Poor SolventIdeal for Crystallization. Very low solubility at RT, but significantly higher at reflux (78°C).[2]
n-Hexane 0.2%Anti-SolventExcellent for forcing precipitation.[1][2]
Water <0.01%Non-SolventUsed only for final wash to remove inorganic salts.[1][2]

Strategic Decision: We will utilize Ethanol (Method A) as the primary "green" solvent for standard purification due to its steep solubility curve.[1][2] For recalcitrant impurities or "oiling out" issues, we define Method B (Toluene/Heptane) , a solvent/anti-solvent approach.[2]

Experimental Protocol

Method A: Standard Recrystallization (Ethanol)

Best for: Removing trace color bodies and slight stoichiometry errors.[1][2]

Reagents:

  • Crude N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (Target: 50g)

  • Absolute Ethanol (ACS Grade)[1][2]

  • Activated Carbon (Optional, for decolorization)[1][4]

Step-by-Step Procedure:

  • Slurry Formation:

    • Charge 50 g of crude solid into a 1L round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Add 600 mL of Absolute Ethanol. (Ratio: ~12 mL/g.[1][2] Note: Low RT solubility requires high volume or high temp).[1][2]

  • Dissolution (Reflux):

    • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Maintain reflux for 15–20 minutes. The solution should become clear.

    • Checkpoint: If solids remain after 20 mins, add Ethanol in 50 mL increments until dissolution is complete.

    • Decolorization (Optional): If the solution is dark amber/brown, cool slightly, add 2.5 g Activated Carbon, and reflux for an additional 10 minutes.

  • Hot Filtration:

    • While still near boiling, filter the solution through a pre-heated Buchner funnel (or a heated glass sinter) to remove mechanical impurities or carbon.[2]

    • Critical: Pre-heating prevents premature crystallization on the filter paper.[1][2]

  • Controlled Crystallization:

    • Allow the filtrate to cool slowly to Room Temperature (20–25°C) over 2 hours. Do not use an ice bath yet. Rapid cooling traps impurities.[1][2]

    • Once a heavy crop of crystals forms at RT, cool the flask to 0–5°C (ice bath) for 1 hour to maximize yield.

  • Isolation & Washing:

    • Filter the white crystalline solid under vacuum.[1][2]

    • Wash the cake with 50 mL of cold Ethanol (0°C).

    • Second Wash:[2] Wash with 50 mL of n-Hexane to assist in drying (optional).[1][2]

  • Drying:

    • Dry in a vacuum oven at 60°C for 6 hours.

    • Target Yield: 85–90%.

    • Target Melting Point: 124–128°C.[1][2][3][5]

Method B: High-Purity Solvent/Anti-Solvent (Toluene/Heptane)

Best for: Removing symmetrical bis-oxamide byproducts which are less soluble in Ethanol.[1][2]

  • Dissolution:

    • Dissolve 50 g of crude material in 250 mL of Toluene at 80–90°C. Solubility is much higher here than in Ethanol, allowing a lower solvent volume.[2]

  • Filtration:

    • Perform hot filtration to remove any insoluble symmetrical byproducts (often higher melting).[1][2]

  • Anti-Solvent Addition:

    • While stirring the hot toluene solution (approx. 70°C), slowly add 250 mL of n-Heptane dropwise.

    • Stop addition if persistent cloudiness is observed.[1][2]

  • Cooling Ramp:

    • Cool to RT over 3 hours. The lower polarity of the mix forces the polar amide to crystallize cleanly.[1][2]

  • Isolation:

    • Filter and wash with 1:1 Toluene/Heptane, then pure Heptane.[2]

Process Visualization (Workflow)[1][2]

Recrystallization_Workflow Start Crude N'-(2-ethoxyphenyl)- N-(2-ethylphenyl)oxamide Solvent_Choice Select Solvent System Start->Solvent_Choice Method_A Method A: Ethanol Reflux (Standard) Solvent_Choice->Method_A Normal Purity Method_B Method B: Toluene/Heptane (High Impurity Load) Solvent_Choice->Method_B High Impurity Dissolve_A Dissolve at 78°C (Reflux) Ratio: 12 mL/g Method_A->Dissolve_A Dissolve_B Dissolve in Toluene at 90°C Ratio: 5 mL/g Method_B->Dissolve_B Hot_Filter Hot Filtration (Remove Mechanical Solids) Dissolve_A->Hot_Filter Dissolve_B->Hot_Filter Crystallize_A Cool to RT -> 0°C (Slow Ramp) Hot_Filter->Crystallize_A From Ethanol Precipitate_B Add Heptane (Anti-solvent) Cool to RT Hot_Filter->Precipitate_B From Toluene Filter_Wash Vacuum Filtration Wash with Cold Solvent Crystallize_A->Filter_Wash Precipitate_B->Filter_Wash Dry Vacuum Dry at 60°C Filter_Wash->Dry QC QC Analysis MP: 124-128°C | HPLC >99.5% Dry->QC

Caption: Decision logic and workflow for the purification of Tinuvin 312, highlighting two solvent pathways.

Quality Control & Troubleshooting

Analytical Specifications
ParameterSpecificationMethod
Appearance White to pale yellow crystalline powderVisual
Melting Point 124°C – 128°CDSC or Capillary
Purity ≥ 98.0% (Commercial) / ≥ 99.5% (Pharma/Research)HPLC
Volatiles ≤ 0.5%Loss on Drying
Solution Clarity Clear (5% in Toluene)Turbidimetry
Troubleshooting Guide
  • Problem: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: Solution cooled too fast or solvent is too polar.[1][2]

    • Fix: Re-heat to dissolve.[1][2][6] Add a seed crystal at the cloud point.[1][2] Switch to Method B (Toluene system) which solubilizes the oily phase better than Ethanol.[1][2]

  • Problem: Low Yield (<70%)

    • Cause: Too much solvent used (product lost in mother liquor).[1][2]

    • Fix: Concentrate the mother liquor by rotary evaporation to 50% volume and harvest a second crop (Crop 2). Note: Crop 2 will have lower purity.[1][2]

  • Problem: Yellow Color Persists

    • Cause: Oxidation products of anilines.[1][2]

    • Fix: Repeat Method A with Activated Carbon treatment.[1][2] Ensure the hot filtration effectively removes the carbon fines.[1][2]

References

  • Power Chemical Corporation. (n.d.).[1][2] Technical Data Sheet: PowerSorb™ 312 (Tinuvin 312). Retrieved October 26, 2023, from [Link]

  • PubChem. (2023).[1][2] Compound Summary: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide (CAS 23949-66-8).[1][2][5][7] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link]

Sources

Technical Application Note: Incorporation of PowerSorb™ 312 into Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

PowerSorb™ 312 (CAS 23949-66-8) is a highly efficient oxanilide-type UV absorber. Unlike benzotriazoles or benzophenones, oxanilides offer a unique combination of strong UV-B/short UV-A absorption (290–320 nm) and exceptional thermal stability (>300°C). This makes PowerSorb™ 312 particularly suitable for engineering polymers used in drug delivery devices and pharmaceutical packaging (e.g., PET, PA, PC) where processing temperatures are high and extractables must be minimized.

This guide provides validated protocols for incorporating PowerSorb™ 312 via Melt Compounding (for industrial scale) and Solvent Casting (for lab-scale screening or film formation).

Chemical Identity & Mechanism of Action[1]

Physicochemical Profile
PropertyValueRelevance to Processing
Chemical Name 2-ethyl-2'-ethoxy-oxanilide-
CAS Number 23949-66-8Regulatory anchor (FDA FCN 2084)
Molecular Weight 312.4 g/mol Low volatility; resists migration
Melting Point 124–128°CMust be reached to ensure dispersion
Degradation Temp (TGA) >300°C (10% loss)Safe for PET/PA extrusion
Appearance White to off-white powderLow color impact on final product
Mechanism: Excited State Intramolecular Proton Transfer (ESIPT)

PowerSorb™ 312 does not "destroy" UV energy; it converts it. Upon absorbing a photon, the molecule undergoes a rapid, reversible proton transfer from the enol form to the keto form. The energy is released harmlessly as heat (IR radiation) as the molecule returns to its ground state. This cycle is non-destructive, allowing the stabilizer to remain active over long periods.

ESIPT_Mechanism Figure 1: The ESIPT Cycle - Mechanism of UV Energy Dissipation GroundEnol Ground State (Enol Form) ExcitedEnol Excited State (Enol*) GroundEnol->ExcitedEnol UV Absorption (hν) ExcitedKeto Excited State (Keto*) ExcitedEnol->ExcitedKeto Proton Transfer (Fast) GroundKeto Ground State (Keto) ExcitedKeto->GroundKeto Thermal Dissipation (Heat Release) GroundKeto->GroundEnol Reverse Proton Transfer (Recovery)

Figure 1: The molecule absorbs UV light, shifts structure to release heat, and resets.

Pre-Formulation & Handling[2][3]

Safety Note: While PowerSorb™ 312 has low acute toxicity, standard PPE (gloves, safety glasses, dust mask) is required to prevent inhalation of fine powder.

Critical Pre-Step: Drying Oxanilides are generally hydrophobic, but the polymer matrix (especially PET, PA, or PC) is hygroscopic. Moisture during extrusion causes hydrolytic degradation of the polymer chain.

  • Protocol: Dry the polymer resin to <0.02% moisture content.

  • PowerSorb 312: Does not require extensive drying but should be stored in a cool, dry place to prevent agglomeration.

Protocol A: Melt Compounding (Extrusion)

Application: High-volume manufacturing of pharmaceutical bottles, blister films, or medical device housings. Target Concentration: 0.15% – 0.50% (w/w).

Workflow Diagram

Extrusion_Process Figure 2: Melt Compounding Workflow for UV Absorber Incorporation RawMaterials Raw Materials (Polymer + PowerSorb 312) Mixer High-Speed Mixer (Tumble Blend) RawMaterials->Mixer Weighing Feeder Gravimetric Feeder Mixer->Feeder Homogenization Extruder Twin-Screw Extruder (Zones 1-8) Feeder->Extruder Dosing Die Die Head (Strand/Sheet) Extruder->Die Melting & Mixing Cooling Water Bath / Chill Roll Die->Cooling Shaping Pelletizer Pelletizer Cooling->Pelletizer Solidification

Figure 2: Standard industrial workflow for compounding PowerSorb 312 into thermoplastics.

Step-by-Step Methodology
  • Masterbatch Preparation (Recommended):

    • Direct dosing of 0.2% powder is difficult to control. Create a 10% concentrate (Masterbatch) first.

    • Carrier Resin: Must be compatible with the final matrix (e.g., use PET carrier for PET bottles).

    • Mix: Tumble blend 10kg PowerSorb 312 with 90kg carrier resin.

  • Extrusion Profile (Example for PET):

    • Feed Zone: 240°C (Keep cool enough to prevent premature melting/bridging).

    • Compression Zone: 260°C – 270°C (Ensure PowerSorb 312 melts completely; MP is ~125°C).

    • Metering Zone: 270°C – 280°C.

    • Die: 270°C.

    • Note: PowerSorb 312 is stable up to 300°C, allowing safe processing in this window.

  • Dispersion Check:

    • The low melting point of PowerSorb 312 (125°C) relative to engineering plastics ensures it melts early in the screw, aiding dispersion.

    • Validation: Microscopic analysis of a thin film (hot stage microscopy) should show no crystalline domains.

Protocol B: Solvent Casting (Lab Scale)

Application: Initial screening of UV blocking efficiency, transdermal patch backings, or coating formulations.

Step-by-Step Methodology
  • Solvent Selection:

    • PowerSorb 312 is soluble in polar aprotic solvents (DMF, DMAc) and moderately soluble in Toluene and Ethyl Acetate.

    • Selection Rule: Choose a solvent that dissolves both the polymer and the additive.

    • Example System: Polysulfone (PSU) matrix using Dichloromethane (DCM).

  • Solution Preparation:

    • Stock A (Polymer): Dissolve 10g Polymer in 90mL solvent (10% w/v). Stir until clear.

    • Stock B (Additive): Dissolve 0.1g PowerSorb 312 in 10mL solvent (1% w/v).

    • Mixing: Add required volume of Stock B to Stock A to achieve target loading (e.g., for 0.5% loading, add 5mL Stock B to 95mL Stock A).

  • Casting & Drying:

    • Pour solution onto a clean glass plate or Teflon mold.

    • Use a doctor blade to set wet thickness (e.g., 500 µm).

    • Controlled Evaporation: Cover with a perforated lid to slow evaporation. Rapid drying causes "orange peel" defects or additive precipitation (blooming).

    • Vacuum Dry: Post-dry at 50°C under vacuum for 24 hours to remove residual solvent (critical for toxicity compliance).

Quality Control & Validation

UV-Vis Transmission Spectroscopy

This is the primary efficacy test.

  • Method: ASTM D1003 (modified for transmission).

  • Expectation: A 0.5mm thick film containing 0.3% PowerSorb 312 should show <1% transmission between 290nm and 320nm, with a sharp cutoff rising around 350nm.

Extraction/Leaching Studies (Pharma Critical)

For drug packaging, you must prove the additive stays in the plastic.

  • Simulants: Ethanol 10%, Acetic Acid 3%, Vegetable Oil.

  • Protocol: Expose film to simulant at 40°C for 10 days (FDA condition).

  • Analysis: HPLC-UV detection of the simulant. PowerSorb 312 is highly lipophilic; migration into aqueous drugs is usually negligible, but ethanol migration must be quantified.

Troubleshooting Guide

ProblemProbable CauseCorrective Action
Blooming (White haze on surface)Concentration too high (>1%) or cooling too slow.Reduce concentration; increase cooling rate (quench) to lock additive in amorphous phase.
Yellowing during processingPolymer degradation (not additive failure).[1]Check drying of polymer resin; reduce shear heat in extruder.
Agglomerates in filmPoor mixing or feeder issues.Use a Masterbatch instead of powder; check screw configuration for better shear mixing.
Plate-out (Residue on die)Volatilization (rare) or incompatibility.Verify die temperature <300°C; ensure compatibility with matrix.

References

  • PubChem. (n.d.). 2-Ethoxy-2'-ethyloxanilide (Compound).[2] National Library of Medicine. Retrieved October 2023, from [Link]

  • U.S. Food and Drug Administration (FDA). (2020). Inventory of Effective Food Contact Substance (FCS) Notifications: FCN No. 2084. Retrieved October 2023, from [Link]

  • Begley, T. H., et al. (2004).[3] Migration of a UV stabilizer from polyethylene terephthalate (PET) into food simulants. Food Additives & Contaminants.[4][3] (Contextual grounding for migration protocols).

  • Addivant/SI Group. (n.d.). Technical Data Sheet: Low Volatility UV Absorbers for Engineering Plastics. (General industry reference for oxanilide performance).

Sources

Troubleshooting & Optimization

Technical Support Center: HPLC Separation of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ETH-OX-ISO-001 Assigned Specialist: Senior Application Scientist

Executive Summary & Chemical Context

Welcome to the technical support hub for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (CAS: 23949-66-8).

In our experience supporting this assay, researchers rarely struggle with the retention of the molecule itself; it is a highly hydrophobic, neutral aromatic amide. The true challenge lies in specificity —specifically, distinguishing the target asymmetric molecule from its "scrambled" symmetric byproducts and dealing with the dynamic peak splitting caused by amide bond rotation.

This guide moves beyond basic method parameters to address the why and how of troubleshooting these specific isomeric challenges.

Standard Operating Procedure (Baseline Method)

Before troubleshooting, ensure your baseline conditions match this validated starting point. This protocol is optimized for balancing the hydrophobic retention of the ethyl group against the slightly more polar ethoxy group.

ParameterRecommended ConditionTechnical Rationale
Column C18 (L1) or Phenyl-Hexyl, 3µm, 150 x 4.6mmC18 provides dominant hydrophobic retention. Phenyl-Hexyl offers alternative

selectivity if positional isomers are present.
Mobile Phase A Water + 0.1% Phosphoric Acid (

)
Acidic pH suppresses silanol activity on the column, sharpening the peaks of any amine-based precursors.
Mobile Phase B Acetonitrile (MeCN)MeCN provides sharper peaks than Methanol for this aromatic system due to lower viscosity and distinct dipole interactions.
Mode Isocratic (60% B) or GradientIsocratic is sufficient for purity checks; Gradient is required for separating symmetric impurities.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 254 nmThe aromatic rings and oxalamide bridge absorb strongly here.
Temperature 40°C - 50°C (Critical) See Section 3.1 regarding Rotamers.

Troubleshooting Guide: Isomers & Impurities

Issue: "My Main Peak is Split or Broad (Doublet Peak)"

Diagnosis: Rotameric Isomerism The Science: The N-C bond in the oxalamide bridge has partial double-bond character due to resonance. This restricts rotation, creating cis/trans conformers (rotamers) that interconvert slowly on the chromatographic time scale. At room temperature (25°C), the interconversion rate is often similar to the separation time, resulting in a "saddle" between peaks or a distinct doublet.

Corrective Action:

  • Increase Column Temperature: Raise the oven temperature to 45°C or 50°C . Thermal energy increases the rotation rate, causing the split peaks to coalesce into a single, sharp peak.

  • Do NOT change pH: pH has little effect on the rotameric ratio of neutral amides.

Issue: "I see three peaks with similar retention times."

Diagnosis: Symmetric "Scrambling" Impurities The Science: Synthesizing an asymmetric oxalamide (A-linker-B) often involves reacting oxalyl chloride with two different anilines. This statistically produces:

  • Target: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (Asymmetric)

  • Impurity 1: N,N'-bis(2-ethoxyphenyl)- (Symmetric, more polar)

  • Impurity 2: N,N'-bis(2-ethylphenyl)- (Symmetric, more hydrophobic)

Corrective Action:

  • Switch to Gradient Elution: Start at 50% B and ramp to 80% B over 20 minutes. The slight hydrophobicity difference between the ethoxy (oxygen-containing) and ethyl (alkyl-only) groups requires a shallow gradient to resolve.

  • Change Selectivity: If C18 fails, switch to a Pentafluorophenyl (PFP) column. The PFP phase interacts differently with the electron-donating ethoxy group compared to the ethyl group, often enhancing resolution between these structural analogs.

Issue: "Retention Time Drifting"

Diagnosis: Thermal Equilibration or Mobile Phase Evaporation The Science: Since this separation relies heavily on temperature to control rotamers (see 3.1) and hydrophobic interaction, small fluctuations in oven temperature cause significant drift.

Corrective Action:

  • Pre-heat Mobile Phase: Ensure your system uses a passive or active pre-heater before the column.

  • Cap Solvents: Acetonitrile evaporates faster than water; in an open system, the organic % drops, increasing retention time over a long sequence.

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing separation issues specific to this oxalamide structure.

TroubleshootingLogic Start Start: Analyze Chromatogram IssueType Identify Primary Defect Start->IssueType SplitPeak Peak is Split / Broad (Doublet) IssueType->SplitPeak Single compound looks like two MultiPeak Multiple Distinct Peaks (Resolution Issue) IssueType->MultiPeak Distinct impurities co-eluting RotamerCheck Check Column Temp SplitPeak->RotamerCheck SymCheck Are impurities symmetric analogs? (Bis-ethyl/Bis-ethoxy) MultiPeak->SymCheck TempLow Temp < 35°C? RotamerCheck->TempLow Yes ActionHeat ACTION: Increase Temp to 45-50°C (Coalesce Rotamers) TempLow->ActionHeat Fix GradientAction ACTION: Shallow Gradient (50% -> 80% B over 20m) SymCheck->GradientAction Standard C18 ColumnAction ACTION: Switch to PFP or Phenyl-Hexyl Column SymCheck->ColumnAction If C18 Fails

Figure 1: Decision matrix for diagnosing peak splitting (rotamers) vs. impurity co-elution.

Synthesis & Impurity Pathway Visualization

Understanding where the isomers come from is critical for the analyst. This diagram shows the "Scrambling" effect that necessitates high-resolution HPLC.

SynthesisPathway Oxalyl Oxalyl Chloride Reaction Mixed Reaction Oxalyl->Reaction AnilineA 2-Ethoxyaniline AnilineA->Reaction AnilineB 2-Ethylaniline AnilineB->Reaction Target TARGET MOLECULE (Asymmetric) N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- Reaction->Target Desired Impurity1 IMPURITY A (Symmetric) Bis(2-ethoxyphenyl)- Reaction->Impurity1 Side Product Impurity2 IMPURITY B (Symmetric) Bis(2-ethylphenyl)- Reaction->Impurity2 Side Product

Figure 2: The "Scrambling" effect during synthesis creates symmetric impurities that are structurally similar to the target, requiring optimized selectivity.

References & Authoritative Sources

  • SIELC Technologies. (2018). Method for Analysis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-. SIELC Application Notes.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 2: Basic Concepts and the Control of Separation).

  • Tchelitcheff, P., et al. (2009). Cis-Trans Isomerization of Amides and Its Impact on HPLC Peak Shape. Journal of Chromatography A. (General reference on amide rotamer coalescence temperatures).

  • PubChem. (n.d.). Compound Summary for CID 13326693: Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-.[1] National Library of Medicine.[2]

Sources

Technical Support Center: Overcoming Solubility Challenges of PowerSorb™ 312 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for PowerSorb™ 312. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming solubility issues with PowerSorb™ 312 in organic solvents. As Senior Application Scientists, we have compiled this information based on both theoretical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What is PowerSorb™ 312 and why is its solubility in organic solvents important?

PowerSorb™ 312 is a high-performance UV absorber of the oxanilide class, designed to protect a wide range of polymers and coatings from degradation due to UV light exposure.[1] Achieving complete and rapid dissolution in organic solvents is critical for ensuring a homogeneous distribution of the UV absorber throughout the material, which is essential for uniform and effective UV protection. Poor solubility can lead to the formation of aggregates, reduced efficacy, and defects in the final product.

Q2: What are the general solubility characteristics of PowerSorb™ 312?

PowerSorb™ 312 is a pale yellow powder with a melting point of 124-128°C.[1] Its solubility is highly dependent on the polarity of the organic solvent.[2] Generally, it exhibits better solubility in more polar organic solvents. The table below, compiled from the technical data sheet, provides solubility data for PowerSorb™ 312 in various common organic solvents at 20°C.[1]

SolventSolubility (% w/w) at 20°C
Chloroform20
Dichloromethane18
Benzene7
Acetone4
Methyl Methacrylate (MMA)4
Methanol0.4
Ethanol0.3
n-Hexane0.2

Data sourced from the PowerSorb™ 312 Technical Data Sheet.[1]

Q3: I am observing incomplete dissolution of PowerSorb™ 312 in my chosen solvent. What are the initial steps I should take?

Incomplete dissolution is a common issue that can often be resolved with straightforward adjustments to your experimental protocol. Here is a logical workflow to troubleshoot this problem:

G cluster_0 Troubleshooting Incomplete Dissolution A Verify Solvent Purity and Grade B Confirm Accurate Weighing of PowerSorb™ 312 and Solvent A->B Accurate measurements are critical C Increase Agitation (Stirring/Sonication) B->C Enhance physical interaction D Gently Increase Temperature C->D Increase kinetic energy E Review Solubility Data for Your Solvent D->E Is the concentration too high? F Consider a Co-Solvent or Alternative Solvent E->F If solubility limit is reached

Caption: Initial troubleshooting workflow for incomplete dissolution.

Start by verifying the purity and grade of your solvent, as impurities can significantly impact solubility.[3][4] Ensure that your measurements of both PowerSorb™ 312 and the solvent are accurate. Increasing agitation through methods like magnetic stirring or ultrasonication can enhance the dissolution rate by increasing the interaction between the solute and solvent particles. Gentle heating can also improve solubility, but it is crucial to monitor the temperature to avoid any potential degradation of PowerSorb™ 312 or the solvent.[2] Finally, consult the solubility data to confirm that you are not attempting to create a supersaturated solution.[1]

Advanced Troubleshooting Guide

Q4: I've tried the initial steps, but I'm still facing solubility issues. What are the more advanced techniques I can employ?

When basic troubleshooting is insufficient, a more systematic approach is necessary. The following sections detail advanced strategies to overcome persistent solubility challenges.

Understanding the "Why": The Role of Solvent Polarity and Chemical Structure

PowerSorb™ 312, being a benzotriazole derivative, possesses both polar and non-polar characteristics.[2] Its solubility is a classic example of the "like dissolves like" principle. Solvents with a polarity that more closely matches that of PowerSorb™ 312 will be more effective at dissolving it. For instance, its higher solubility in chloroform and dichloromethane compared to hexane is a direct result of the polarity match.[1]

Protocol 1: Systematic Solvent Screening

If you have the flexibility to change your solvent system, a systematic screening process can identify the optimal solvent or solvent blend for your application.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of solvents with varying polarities. Include solvents from different chemical families (e.g., chlorinated hydrocarbons, ketones, esters, and aromatic hydrocarbons).

  • Small-Scale Testing: In small vials, accurately weigh a small, consistent amount of PowerSorb™ 312 (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of each selected solvent to the vials (e.g., 1 mL).

  • Agitation and Observation: Vigorously agitate all vials for a set period (e.g., 30 minutes) at a controlled temperature. Visually inspect for complete dissolution.

  • Incremental Additions: For solvents that do not achieve complete dissolution, incrementally add more solvent and continue agitation until the solid is fully dissolved. Record the total volume of solvent used to calculate the approximate solubility.

Protocol 2: The Co-Solvent Approach

In many cases, a single solvent may not be ideal. A co-solvent system can synergistically enhance the solubility of PowerSorb™ 312. This is particularly useful when the primary solvent is non-polar. Adding a small amount of a more polar co-solvent can disrupt the intermolecular forces of the primary solvent and create a more favorable environment for the dissolution of PowerSorb™ 312.

Step-by-Step Methodology:

  • Primary Solvent: Begin with your primary, less effective solvent.

  • Co-Solvent Selection: Choose a co-solvent that is miscible with the primary solvent and has a higher polarity. For example, if you are using toluene, a small amount of acetone could be an effective co-solvent.

  • Titration: While stirring the suspension of PowerSorb™ 312 in the primary solvent, slowly add the co-solvent dropwise.

  • Observation: Continue adding the co-solvent until complete dissolution is observed. Note the ratio of primary solvent to co-solvent.

G cluster_0 Co-Solvent Dissolution Mechanism PowerSorb312 PowerSorb™ 312 (Undissolved) Solution Homogeneous Solution PowerSorb312->Solution Dissolves in blend PrimarySolvent Primary Solvent (e.g., Toluene) PrimarySolvent->Solution CoSolvent Co-Solvent (e.g., Acetone) CoSolvent->Solution

Caption: The co-solvent approach to enhance solubility.

Q5: Could the physical form of PowerSorb™ 312 be contributing to slow dissolution?

Yes, the physical form, particularly particle size and crystallinity, can play a significant role in the rate of dissolution.

  • Particle Size: Finer particles have a larger surface area-to-volume ratio, which generally leads to a faster dissolution rate. If you are experiencing slow dissolution, consider gently grinding the PowerSorb™ 312 powder with a mortar and pestle before adding it to the solvent.

  • Crystallinity: The crystalline structure of a solid requires energy to break down the crystal lattice before dissolution can occur. While modifying the crystallinity of PowerSorb™ 312 is not a straightforward laboratory procedure, being aware of this factor can help in understanding why some batches may dissolve at different rates.

Q6: Are there any chemical incompatibilities I should be aware of?

While PowerSorb™ 312 is generally stable, it is important to consider potential interactions with other components in your formulation.[5] For instance, highly acidic or basic conditions could potentially affect the chemical structure and solubility of benzotriazole-based UV absorbers.[2] It is always advisable to consult the Safety Data Sheet (SDS) and any available compatibility charts when working with complex formulations.

Summary of Key Troubleshooting Strategies

IssuePotential CauseRecommended Action
Incomplete Dissolution Exceeding solubility limitVerify concentration against solubility data.[1]
Poor solvent choicePerform a systematic solvent screening.
Solvent impuritiesUse high-purity grade solvents.[3][4]
Slow Dissolution Rate Insufficient agitationIncrease stirring speed or use ultrasonication.
Low temperatureGently warm the solvent while stirring.[2]
Large particle sizeGently grind the PowerSorb™ 312 powder.
Precipitation After Dissolution Temperature changeMaintain a stable temperature.
Addition of an anti-solventEnsure all components of the formulation are mutually soluble.

References

  • Benzotriazole - Solubility of Things.
  • SONGSORB® CS 312 by Songwon: Technical Datasheet - SpecialChem.
  • PowerSorb 312 Oxanilide UV Absorber 23949 66 8 - Tintoll.
  • Dissolution Method Troubleshooting: An Industry Perspective.
  • Dissolution Method Troubleshooting.

Sources

strategies to improve the process efficiency of Tinuvin 312 production

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for optimizing the production of Tinuvin 312 (Chemical Name: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide). It is designed for process chemists and engineers.

Subject: Strategies for High-Efficiency Synthesis of Asymmetric Oxanilide UV Absorbers (CAS: 23949-66-8) Format: Troubleshooting Guide & FAQ Version: 2.4 (Process Engineering Edition)

Introduction: The "Asymmetry" Challenge

Tinuvin 312 is an asymmetric oxanilide . Unlike symmetric analogs (where both amine groups are identical), Tinuvin 312 requires the coupling of two distinct anilines: 2-ethoxy aniline and 2-ethyl aniline via an oxalate linker.

The Production Bottleneck: If you simply mix diethyl oxalate with both amines simultaneously, you rely on statistical probability. This results in a "Statistical Distribution Failure":

  • ~25% Symmetric Byproduct A (Bis-ethoxy)

  • ~25% Symmetric Byproduct B (Bis-ethyl)

  • ~50% Target Product (Tinuvin 312)

The Solution: This guide details a Sequential Transamidation Protocol to force the reaction pathway toward the asymmetric product, boosting yields from ~50% to >90%.

Section 1: Synthesis & Reaction Engineering
Q1: My yield is stuck at 50-60%, and HPLC shows two major impurities flanking the main peak. What is happening?

Diagnosis: You are likely performing a "one-pot" simultaneous addition or not controlling the stoichiometry of the first step strictly enough. The impurities are the symmetric oxanilides.

Corrective Protocol: The "Sequential Staging" Method You must separate the reaction into two distinct kinetic stages.

  • Stage 1 (Mono-Protection): React Diethyl Oxalate (DEO) with Amine A to form the Mono-Oxamate Ester.

    • Critical Control: Use a large excess of DEO (3:1 to 5:1 ratio) to prevent the mono-ester from reacting again with Amine A.

  • Stage 2 (Asymmetric Coupling): Remove excess DEO, then react the Mono-Oxamate Ester with Amine B.

Experimental Workflow (DOT Diagram):

Tinuvin312_Synthesis Start Diethyl Oxalate (Excess) Intermediate Ethyl 2-ethylphenyloxamate (Mono-Ester) Start->Intermediate Step 1: 120°C - EtOH Amine1 2-Ethyl Aniline Amine1->Intermediate Amine2 2-Ethoxy Aniline Product Tinuvin 312 (Asymmetric Target) Amine2->Product Byproduct Symmetric Impurity (Bis-ethyl oxanilide) Intermediate->Byproduct If DEO too low Intermediate->Product Step 2: Add Amine 2 + Catalyst (NaOMe) 130°C

Caption: Sequential synthesis pathway minimizing symmetric byproduct formation via mono-oxamate intermediate isolation.

Q2: Which amine should I use in Step 1? Does it matter?

Answer: Yes. React 2-Ethyl Aniline first.

  • Reasoning: 2-Ethoxy aniline is more electron-rich (due to the alkoxy group) and slightly more nucleophilic, but also more sterically hindered at the ortho position.

  • Strategy: By reacting the slightly less hindered/more "standard" 2-ethyl aniline with the excess oxalate first, you create a stable mono-ester. In Step 2, you add the more valuable/reactive 2-ethoxy aniline to drive the final conversion.

Q3: What catalysts can accelerate the sluggish second step without causing transesterification side reactions?

Answer: The second step (Ester


 Amide) is slower than the first.
  • Standard: Sodium Methoxide (NaOMe) (0.5 - 1.0 mol%).

    • Pros: Very fast.

    • Cons: Can cause color issues if not quenched properly; moisture sensitive.

  • Green Alternative: Boric Acid (H3BO3) or Zinc Acetate .

    • Mechanism: Acts as a Lewis acid, activating the carbonyl oxygen of the ester, making it more susceptible to nucleophilic attack by the aniline.

    • Benefit: Easier workup and typically yields a whiter product (critical for UV absorbers).

Section 2: Process Parameters & Data
Q4: What are the optimal temperature profiles for each stage?

Temperature control is vital to manage the boiling point of the byproduct (Ethanol, bp 78°C) and the solvent/reagent.

Optimized Process Parameters Table:

ParameterStage 1 (Mono-Formation)Stage 2 (Coupling)Notes
Reagent Ratio 1.0 eq Amine A : 3.0+ eq DEO 1.0 eq Mono-Ester : 1.05 eq Amine B Excess DEO in Stage 1 is crucial to stop symmetric formation.
Temperature 110°C - 120°C130°C - 140°CStage 2 requires higher energy to overcome steric hindrance.
Pressure AtmosphericReduced (300-500 mbar)Vacuum in Stage 2 helps strip ethanol, driving equilibrium forward (Le Chatelier's principle).
Reaction Time 2 - 4 Hours6 - 8 HoursMonitor Ethanol collection to judge completion.
Catalyst Load None (Self-catalyzed)0.5% NaOMe or Zn(OAc)2Add catalyst only in Stage 2.
Section 3: Purification & Troubleshooting
Q5: The product is off-white or yellow. How do I achieve the "Snow White" standard required for plastics?

Root Cause: Oxidation of anilines or residual catalyst traces. Purification Protocol:

  • Solvent Selection: Tinuvin 312 has very low solubility in alcohols but high solubility in hot DMF or Xylene.

  • The "Slurry Wash" (Recommended):

    • Cool reaction mass to 90°C.

    • Add Methanol (approx 3x weight).

    • Reflux for 30 minutes. The product will not dissolve, but the impurities (unreacted amines and symmetric byproducts) often will.

    • Filter hot (or warm).

  • Recrystallization (High Purity):

    • Dissolve crude product in hot DMF or Chlorobenzene .

    • Add activated carbon (1% w/w) to remove color bodies.

    • Filter hot.

    • Cool slowly to crystallize.

Q6: My filtration times are extremely long. How can I improve crystal morphology?

Answer: Rapid cooling creates "fines" (micro-crystals) that clog filters.

  • Seeding: At the end of Step 2, cool to 135°C and add 0.1% pure Tinuvin 312 seed crystals.

  • Controlled Ramp: Cool at a rate of 10°C per hour. This allows crystals to grow into larger, filterable needles or prisms.

Section 4: Analytical Validation
Q7: How do I interpret the HPLC for quality control?

Use a C18 Reverse Phase column with a Water/Acetonitrile gradient.

Impurity Profile Identification:

Retention Time (Relative)IdentityOriginCorrective Action
0.85 Mono-Oxamate EsterIncomplete Step 2Increase Step 2 time/temp or catalyst load.
1.00 Tinuvin 312 TargetN/A
1.15 Symmetric Bis-EthylStep 1 FailureIncrease DEO excess in Step 1.
1.20 Symmetric Bis-EthoxyStep 2 Side ReactionEnsure Mono-ester is pure before adding Amine 2.

Impurity Formation Logic (DOT Diagram):

Impurities DEO Diethyl Oxalate Mono Mono-Ester Intermediate DEO->Mono + Amine A SymB Impurity: Bis-Ethoxy Oxanilide (Symmetric) DEO->SymB + 2x Amine B (If Amine B added too early) AmineA Amine A (Ethyl) AmineB Amine B (Ethoxy) SymA Impurity: Bis-Ethyl Oxanilide (Symmetric) Mono->SymA + Amine A (If excess Amine A present) Target Tinuvin 312 Mono->Target + Amine B (Correct Path)

Caption: Logical origin of impurities. Red dashed lines indicate process failures.

References
  • Synthesis of Oxanilide Derivatives. BenchChem Protocols. Detailed protocol for general oxanilide synthesis parameters and molar ratios.

  • Tinuvin 312 Technical Data Sheet. BASF / SpecialChem. Physical properties, solubility data, and CAS verification (23949-66-8).

  • Process for producing oxamide. US Patent 6,348,626. Describes the melt-phase reaction of oxalates with ammonia/amines and alcohol stripping techniques.

  • CN Patent 110343053. Synthesis of N-(2-ethoxyphenyl)-N'-(4-ethylphenyl) glyoxamide. (Note: Isomer analog reference). Describes the use of Sodium Methoxide catalyst and methanol workup for asymmetric oxanilides.

  • Safety Data Sheet: N-(2-Ethoxyphenyl)-N'-(2-ethylphenyl)oxamide. Chemos GmbH. Hazard identification and handling standards.

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-: HPLC-UV vs. Advanced Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantification of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, a key chemical entity. We will explore a detailed, validated HPLC-UV method and contrast its performance characteristics with those of advanced alternatives, namely Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish or refine their analytical strategies for this and structurally related molecules.

The Analytical Challenge: Properties of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-

Understanding the physicochemical properties of the target analyte is the cornerstone of effective analytical method development. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is a neutral, aromatic amide. Its structure, rich in phenyl rings, imparts significant UV absorptivity, making HPLC-UV a viable primary analytical technique. The molecule's non-ionic nature and moderate hydrophobicity suggest good retention and separation on reversed-phase columns.

Section 1: The Workhorse Method: Validated HPLC-UV for Routine Quantification

For routine quality control and release testing, a validated HPLC-UV method offers a balance of performance, cost-effectiveness, and accessibility. Herein, we detail a comprehensive, self-validating protocol.

Rationale for Methodological Choices

The selection of a reversed-phase C18 column is predicated on the hydrophobic nature of the analyte, promoting retention and separation from polar impurities. A gradient elution is employed to ensure efficient elution of the analyte while maintaining good resolution from potential late-eluting impurities, thereby optimizing the analysis time. The mobile phase, a combination of acetonitrile and water with a phosphoric acid modifier, is chosen for its compatibility with UV detection and its ability to provide sharp peak shapes for aromatic compounds. Phosphoric acid helps to maintain a consistent pH and suppress any potential silanol interactions on the stationary phase. The detection wavelength is selected based on the UV spectrum of the analyte, typically at a wavelength of maximum absorbance to ensure high sensitivity.

Experimental Protocol: HPLC-UV Method

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Phosphoric Acid

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 50% B

    • 18-25 min: 50% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- standard or sample.

  • Dissolve in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation Workflow

A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation process follows the International Council for Harmonisation (ICH) guidelines.

Caption: A typical workflow for the validation of an HPLC-UV method.

Expected Performance Characteristics

The following table summarizes the anticipated validation results for the described HPLC-UV method, based on typical performance for similar pharmaceutical analyses.

Validation ParameterAcceptance CriteriaExpected Result
Specificity No interference at the analyte's retention time.Peak purity index > 0.999
Linearity (R²) ≥ 0.999> 0.999
Range 80-120% of the nominal concentration10-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD%) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%< 0.5%< 1.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.3 µg/mL
Robustness No significant impact on results from minor changes in method parameters.Method remains reliable with small variations in flow rate, temperature, and mobile phase composition.

Section 2: Comparative Analysis with Advanced Techniques

While HPLC-UV is a robust technique, certain analytical challenges may necessitate the use of more advanced methodologies. Here, we compare the HPLC-UV method with UHPLC-MS/MS and GC-MS.

UHPLC-MS/MS: The High-Sensitivity, High-Specificity Alternative

UHPLC-MS/MS combines the superior separation efficiency of UHPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an invaluable tool for trace-level quantification and for analyzing complex matrices.

Rationale for Use:

  • Superior Sensitivity: Essential for impurity profiling, pharmacokinetic studies, or when dealing with low-dosage formulations.

  • Unmatched Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the quantification of the analyte even in the presence of co-eluting interferences, a significant advantage over UV detection.

  • Structural Confirmation: Provides mass-to-charge ratio information, confirming the identity of the analyte.

Considerations:

  • Higher Cost and Complexity: Instrumentation is more expensive and requires specialized expertise for operation and maintenance.

  • Matrix Effects: Ion suppression or enhancement from matrix components can affect accuracy and requires careful method development and often the use of an internal standard.

  • Mobile Phase Constraints: Requires volatile mobile phase modifiers like formic acid or ammonium acetate, precluding the use of non-volatile buffers like phosphate.

GC-MS: A Niche Application for Volatile Analogs or Impurities

Gas chromatography is a powerful separation technique for thermally stable and volatile compounds. For a molecule like Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, its applicability depends on its thermal stability.

Rationale for Use:

  • High Resolution: Capillary GC columns offer excellent separation efficiency for complex mixtures of volatile compounds.

  • Analysis of Volatile Impurities: May be the method of choice for identifying and quantifying volatile process impurities or degradation products that are not amenable to LC.

Considerations:

  • Thermal Stability: The analyte must be thermally stable and volatile enough for analysis. Thermal degradation in the injector port can lead to inaccurate results.

  • Derivatization: For non-volatile or polar compounds, a chemical derivatization step may be necessary to increase volatility, adding complexity to the sample preparation process.

  • Limited Applicability: Not suitable for non-volatile or thermally labile compounds.

Performance Comparison

The following table provides a comparative overview of the three techniques for the quantification of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-.

FeatureHPLC-UVUHPLC-MS/MSGC-MS
Principle UV absorbanceMass-to-charge ratioMass-to-charge ratio
Selectivity ModerateVery HighHigh
Sensitivity (Typical LOQ) ~0.3 µg/mL< 1 ng/mL~10 ng/mL (analyte dependent)
Analysis Time ~25 min< 10 min~30 min
Sample Preparation Simple (dissolve and filter)Can be more complex (e.g., internal standard addition, potential for SPE)Potentially requires derivatization
Cost (Instrument) LowHighMedium
Cost (Operational) LowHighMedium
Expertise Required BasicAdvancedIntermediate
Best Suited For Routine QC, content uniformity, release testingTrace analysis, bioanalysis, impurity profiling, complex matricesAnalysis of thermally stable and volatile compounds/impurities

digraph "Method_Selection_Logic" {
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node_method [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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HPLC_UV [label="HPLC-UV", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UHPLC_MSMS [label="UHPLC-MS/MS", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; GC_MS [label="GC-MS", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"];

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Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The choice of an analytical method for the quantification of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- is dictated by the specific requirements of the analysis. A well-validated HPLC-UV method stands as a robust, reliable, and cost-effective solution for routine quality control and release testing, where analyte concentrations are relatively high and the matrix is well-defined.

For applications demanding higher sensitivity and selectivity, such as the analysis of trace-level impurities, bioanalytical studies, or quantification in complex matrices, UHPLC-MS/MS is the superior choice, providing unparalleled performance. GC-MS serves as a valuable complementary technique, particularly for the characterization of thermally stable, volatile impurities that may not be amenable to liquid chromatography.

By understanding the strengths and limitations of each technique, researchers and analytical scientists can make informed decisions to ensure the quality, safety, and efficacy of their pharmaceutical products. This guide provides the foundational knowledge and a practical starting point for the development and validation of analytical methods for this important class of compounds.

References

  • A reverse phase HPLC method was developed for quantification of N, N-Dimethylformamide in Telmisartan drugs substance using column Inertsil ODS-3V C18, 250mm length, 4.6mm internal diameter and particle size of 5.0 micron (Make: GL Sciences). Mobile phase is 1M Potassium dihydrogen phosphate of pH 3.0 in Solution A and HPLC grade Methanol in Solution B with gradient, at flow rate of 1.0 ml/. The column oven temperature was 250C and wavelength of UV detector was 225nm.

A Comparative Cross-Validation of PowerSorb™ 312: An Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive cross-validation framework for analyzing the performance of PowerSorb™ 312, an oxanilide-class ultraviolet (UV) absorber. Designed for researchers, scientists, and drug development professionals, this document delves into the analytical methodologies required to objectively compare its efficacy against alternative UV stabilizers, specifically a representative benzotriazole-class absorber. We will explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Critical Role of UV Stabilizers and the Need for Cross-Validation

The degradation of polymeric materials upon exposure to ultraviolet radiation is a significant concern across various industries, from pharmaceuticals to advanced materials. UV absorbers are essential additives that protect materials from photodegradation, thereby preserving their physical and chemical integrity.[1] PowerSorb™ 312, chemically known as N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)ethanediamide, belongs to the oxanilide class of UV absorbers.[2] This class is noted for its efficacy in a range of plastics and coatings, including polyamides and polyvinyl chloride (PVC).[3][4]

Cross-validation of an analytical method is a critical process to ensure that it produces consistent, reliable, and accurate results across different laboratories, equipment, or even slight variations in procedure.[5] In the context of material science, cross-validating the analytical results for a UV absorber like PowerSorb™ 312 against a competitor, such as a widely-used benzotriazole, provides a rigorous assessment of its performance claims. This guide will focus on a comparative study against a representative benzotriazole UV absorber, Tinuvin® 328, due to its prevalence and extensive documentation in the field.

The choice to compare an oxanilide with a benzotriazole is deliberate. While both are effective UV absorbers, they operate via different photophysical mechanisms and can exhibit varying performance characteristics in different polymer matrices.[5] Oxanilides are known for their low color contribution and good compatibility with polar polymers, while benzotriazoles have a long history of effective UV protection.[3][6]

Experimental Design: A Framework for Unbiased Comparison

A robust comparative study hinges on a well-designed experiment that minimizes bias and allows for a direct comparison of the analytical results. This section outlines the key considerations and the overall workflow for the cross-validation of PowerSorb™ 312 against Tinuvin® 328.

Material Selection and Sample Preparation

The choice of polymer matrix is crucial as the performance of a UV absorber is intrinsically linked to its compatibility and interaction with the host material. For this guide, we will focus on two widely used polymers where PowerSorb™ 312 is recommended: Polyamide 6 (PA6) and plasticized Polyvinyl Chloride (PVC).[7]

Rationale:

  • Polyamide 6 (PA6): A polar polymer where the compatibility of the UV absorber is critical to prevent leaching and maintain long-term performance.[1]

  • Plasticized PVC: A versatile polymer where the interaction between the UV absorber and the plasticizer can influence the overall stability and performance.[8]

Sample Preparation Protocol:

  • Compounding: Prepare masterbatches of PA6 and PVC containing 0.5% (w/w) of PowerSorb™ 312 and Tinuvin® 328, respectively. A control batch for each polymer without any UV absorber is also essential.

  • Molding: Produce standardized test plaques (e.g., 50 mm x 50 mm x 2 mm) from each masterbatch via injection molding under controlled and identical conditions.

  • Initial Characterization: Reserve a subset of plaques from each batch for initial analysis (Time = 0).

Accelerated Weathering

To simulate the effects of long-term UV exposure in a laboratory setting, accelerated weathering is a critical step.

Protocol:

  • Expose the test plaques to accelerated weathering conditions according to ASTM G154 , using fluorescent UV lamps.[1][9] This standard provides a framework for simulating sunlight, heat, and moisture.[10]

  • Withdraw samples at predetermined intervals (e.g., 0, 250, 500, and 1000 hours) for subsequent analysis.

Analytical Cross-Validation Workflow

The core of this guide is the analytical cross-validation, which involves a series of tests to quantify the performance of each UV absorber.

Diagram: Cross-Validation Workflow

G cluster_0 Sample Preparation cluster_1 Exposure cluster_2 Analytical Cross-Validation cluster_3 Data Analysis & Comparison A Polymer & UV Absorber Selection (PA6 & PVC, PowerSorb™ 312 vs. Tinuvin® 328) B Compounding & Molding A->B C Accelerated Weathering (ASTM G154) B->C D Extraction of UV Absorber C->D G Thermogravimetric Analysis (TGA) C->G H Leaching Study C->H E HPLC-UV Analysis D->E F UV-Vis Spectrophotometry D->F I Quantitative Comparison E->I F->I G->I H->I J Performance Evaluation I->J

Caption: A schematic of the experimental workflow for the cross-validation of UV absorbers.

Analytical Methodologies: Detailed Protocols

This section provides detailed, step-by-step protocols for the key analytical techniques used in this cross-validation study.

Extraction of UV Absorbers from Polymer Matrix

Rationale: To accurately quantify the amount of UV absorber remaining in the polymer after weathering, it must first be extracted from the matrix. The choice of solvent is critical to ensure efficient extraction without degrading the analyte.

Protocol (adapted from ASTM D6042): [11][12]

  • Sample Preparation: Cryogenically mill a small, representative portion of the polymer plaque to a fine powder (approximately 20-mesh).

  • Extraction:

    • Accurately weigh approximately 1 gram of the powdered polymer into a round-bottom flask.

    • Add 50 mL of a 75:25 (v/v) mixture of dichloromethane and cyclohexane.[13]

    • Reflux the mixture for 4 hours.

  • Filtration and Dilution:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through a 0.45 µm PTFE syringe filter to remove any polymer residue.

    • Dilute the filtrate with acetonitrile to a suitable concentration for HPLC analysis.

High-Performance Liquid Chromatography (HPLC) for Quantification

Rationale: HPLC with UV detection is a robust and widely used technique for the quantitative analysis of UV absorbers in polymer extracts.[14] This method allows for the separation and quantification of the parent UV absorber and any potential degradation products.

Protocol for PowerSorb™ 312 and Tinuvin® 328:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 85:15 v/v).[2][15]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 312 nm for PowerSorb™ 312 and approximately 345 nm for Tinuvin® 328 (it is recommended to determine the absorption maxima of each compound in the mobile phase).

  • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using standards of known concentrations of PowerSorb™ 312 and Tinuvin® 328. Calculate the concentration of the UV absorber in the polymer extracts based on the peak area.

UV-Visible (UV-Vis) Spectrophotometry

Rationale: UV-Vis spectrophotometry provides a direct measure of the UV-absorbing properties of the extracted compounds. This is a quick method to assess the remaining UV protection capacity of the material.

Protocol:

  • Prepare solutions of the polymer extracts in a suitable solvent (e.g., chloroform or acetonitrile) at a known concentration.

  • Record the UV-Vis absorption spectrum from 250 nm to 400 nm.

  • Compare the absorbance at the characteristic λmax for each UV absorber before and after weathering.

Thermogravimetric Analysis (TGA)

Rationale: TGA measures the thermal stability of the UV absorbers. This is a critical parameter, as high processing temperatures during manufacturing can degrade the additive before it has a chance to perform its function.

Protocol:

  • Accurately weigh 5-10 mg of the pure UV absorber powder into a TGA pan.

  • Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the onset of thermal degradation.

Leaching Study

Rationale: The tendency of a UV absorber to migrate or "leach" out of the polymer matrix is a critical factor in its long-term performance. A leaching study can quantify this phenomenon.

Protocol:

  • Immerse pre-weighed polymer plaques in a suitable solvent (e.g., a 50:50 ethanol/water mixture to simulate environmental exposure) at a controlled temperature (e.g., 40°C).

  • At regular intervals, take aliquots of the solvent and analyze for the presence of the leached UV absorber using the HPLC method described in section 3.2.

  • Calculate the cumulative amount of UV absorber leached over time.

Data Presentation and Interpretation

The data generated from the analytical cross-validation should be presented in a clear and comparative format to facilitate interpretation.

Comparative Performance Data
ParameterPowerSorb™ 312Tinuvin® 328 (Benzotriazole)Test Method
Chemical Class OxanilideBenzotriazole-
CAS Number 23949-66-825973-55-1-
UV Absorbance (λmax in Chloroform) ~312 nm[6]~345 nmUV-Vis
Thermal Stability (TGA, Onset of Degradation) > 300°CVariable, typically >280°CTGA
Concentration Remaining after 1000h (PA6) [Insert Experimental Data][Insert Experimental Data]HPLC-UV
Concentration Remaining after 1000h (PVC) [Insert Experimental Data][Insert Experimental Data]HPLC-UV
Leaching after 500h (Ethanol/Water) [Insert Experimental Data][Insert Experimental Data]HPLC-UV
Discoloration (Yellowness Index after 1000h) [Insert Experimental Data][Insert Experimental Data]Colorimetry

Note: The data in this table should be populated with the results obtained from the experimental protocols outlined in this guide.

Interpretation of Results
  • HPLC Analysis: A slower decrease in the concentration of PowerSorb™ 312 over the weathering period would indicate superior photostability within the polymer matrix compared to Tinuvin® 328.

  • UV-Vis Spectrophotometry: A smaller reduction in the absorbance at the characteristic λmax for PowerSorb™ 312 would suggest better retention of its UV-screening capabilities.

  • TGA: A higher onset of degradation for PowerSorb™ 312 would imply better suitability for high-temperature processing applications.

  • Leaching Study: Lower concentrations of PowerSorb™ 312 detected in the immersion solvent would indicate better compatibility and permanence within the polymer.

  • Discoloration: A lower yellowness index for the plaques containing PowerSorb™ 312 would confirm the claim of lower color contribution, which is a key advantage of the oxanilide class.[6]

Mechanistic Insights and Causality

The choice of analytical techniques and the interpretation of their results are grounded in the fundamental mechanisms of UV absorption and degradation.

Diagram: UV Absorption and Energy Dissipation

G cluster_0 Ground State (S0) cluster_1 Excited State (S1) cluster_2 Energy Dissipation Pathways S0 UV Absorber S1 Excited UV Absorber* S0->S1 UV Photon Absorption Heat Heat Dissipation (Desired Pathway) S1->Heat Rapid Internal Conversion Degradation Photochemical Degradation (Undesired Pathway) S1->Degradation Intersystem Crossing / Radical Formation

Caption: Simplified mechanism of UV absorption and energy dissipation by a UV absorber.

Oxanilide UV absorbers like PowerSorb™ 312 are known for their highly efficient and reversible intramolecular proton transfer mechanism, which allows for the rapid dissipation of absorbed UV energy as harmless heat.[5] This process minimizes the time the molecule spends in an excited state, thereby reducing the likelihood of photochemical degradation.

Benzotriazole UV absorbers also dissipate energy effectively, but their degradation can sometimes lead to the formation of colored byproducts, contributing to the yellowing of the polymer matrix.[16][17] The investigation of degradation byproducts, for instance through HPLC-MS, can provide deeper insights into the long-term performance and environmental impact of these stabilizers. The release of potentially harmful substances from PVC upon photodegradation is a known issue, and the choice of an effective and stable UV absorber can mitigate this.[8][18]

Conclusion

This guide has provided a comprehensive framework for the cross-validation of the analytical results for PowerSorb™ 312 against a benchmark benzotriazole UV absorber. By following the detailed protocols for sample preparation, accelerated weathering, and a suite of analytical techniques, researchers can generate robust, comparative data. The interpretation of these results, grounded in an understanding of the underlying chemical mechanisms, will enable an objective assessment of PowerSorb™ 312's performance in specific polymer applications. This rigorous, evidence-based approach is fundamental to ensuring the selection of the most effective UV protection for advanced materials and pharmaceutical products.

References

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(2-ethoxyphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fast Analysis of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using 1200 Rapid Resolution Liquid Chromatography (RRLC) with Rapid Resolution High Throughput (RRHT) Columns and Method Translator. Retrieved from [Link]

  • Infinita Lab. (n.d.). ASTM D6042 Phenolic Antioxidants and Erucamide Slip Additives. Retrieved from [Link]

  • ASTM International. (2023). D6042 - 23 Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC). Retrieved from [Link]

  • Kubica, P., et al. (2022).
  • SABO S.p.A. (n.d.). SABO®STAB UV 312. Retrieved from [Link]

  • Do, A. T. N., et al. (2022). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Chemosphere, 287, 132103.
  • Agilent Technologies. (2010). Analysis of phenolic antioxidants and erucamide slip additives in polypropylene formulations. Retrieved from [Link]

  • Tintoll. (n.d.). Oxanilide UV Absorber. Retrieved from [Link]

  • Research Square. (2022). Benzotriazole UV Stabilizers (BUVSs) in the Environment: Much More than an Emerging Contaminant of Concern. Retrieved from [Link]

  • Kiejza, D., et al. (2022).
  • ResearchGate. (n.d.). Analysis of thermally and UV-Vis aged plasticized PVC using UV-Vis, ATR-FTIR and Raman spectroscopy. Retrieved from [Link]

  • ASTM International. (n.d.). D6042 Standard Test Method for Determination of Phenolic Antioxidants and Erucamide Slip Additives in Polypropylene Homopolymer Formulations Using Liquid Chromatography (LC). Retrieved from [Link]

  • Sabo S.p.A. (n.d.). UV absorbers. Retrieved from [Link]

  • Plastribution. (n.d.). Sabostab. Retrieved from [Link]

  • ResearchGate. (n.d.). Possibilities and limits of synergism with light stabilizers in polyolefins 2. UV absorbers in polyolefins. Retrieved from [Link]

  • Wang, Y., et al. (2024). The Aging Behavior of Polyvinyl Chloride Microplastics by UV/Sodium Percarbonate Oxidation: Efficiency and Mechanism. Polymers, 16(11), 1485.
  • Google Patents. (n.d.). US5698732A - Oxanilide U-V absorbers.
  • ResearchGate. (n.d.). Equilibrium leaching of selected ultraviolet stabilizers from plastic products. Retrieved from [Link]

  • Tintoll. (n.d.). Light Stabilizers and UV Absorbers. Retrieved from [Link]

  • Digital CSIC. (n.d.). Degradation of Benzotriazole UV-Stabilizers in the Presence of Organic Photosensitizers and Visible Light. Retrieved from [Link]

  • MDPI. (n.d.). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method-No. 01023 Report No. MR-06/187. Retrieved from [Link]

Sources

Verifying the structure of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- with X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 23949-66-8 | Common Name: Tinuvin 312 / 2-Ethoxy-2'-ethyloxanilide Application: UV Absorber / Light Stabilizer[1][2]

Executive Summary

This technical guide outlines the validation of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- using Single Crystal X-ray Diffraction (SC-XRD). While solution-phase techniques like NMR confirm chemical connectivity, they fail to capture the static conformational states and intermolecular packing networks that dictate this compound's efficacy as a UV absorber. This guide compares SC-XRD against standard spectroscopic alternatives, demonstrating why crystallographic analysis is the non-negotiable "Gold Standard" for structural verification in this class of bis-amide derivatives.

Part 1: The Structural Challenge

The molecule consists of two phenyl rings linked by an oxalamide (ethanediamide) bridge.[2] The critical structural features determining its physicochemical properties are:

  • Torsion Angles: Rotation around the

    
     and 
    
    
    
    bonds.
  • Oxalamide Planarity: Whether the central

    
     core adopts a planar trans or twisted conformation.
    
  • Intramolecular Hydrogen Bonding: The formation of

    
     bonds, which locks the molecule into a pseudo-cyclic conformation essential for Excited State Intramolecular Proton Transfer (ESIPT) mechanisms.
    

The Problem: In solution (NMR), these bonds rotate freely or average out on the NMR timescale, obscuring the active conformation. Only SC-XRD captures the specific low-energy geometry adopted in the solid state.

Part 2: Comparative Technology Assessment

Comparison Matrix: SC-XRD vs. Spectroscopic Alternatives
FeatureSC-XRD (Crystallography) Solution NMR (

H,

C)
HRMS (Mass Spec)
Primary Output 3D Atomic Coordinates (XYZ)Chemical ConnectivityElemental Composition
Conformational Analysis Definitive (Static State)Ambiguous (Time-Averaged)None
Stereochemistry Absolute ConfigurationRelative (via NOESY)None
Intermolecular Packing Visible (

-stacking, H-bonds)
InvisibleInvisible
Sample Recovery Non-DestructiveNon-DestructiveDestructive
Limit of Detection Requires Single Crystal (

mm)

1 mg

ng
Why SC-XRD is the Superior Choice

For Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-, NMR will show the presence of the ethyl and ethoxy groups and the amide protons. However, it cannot definitively prove if the molecule exists in a planar form (maximizing conjugation) or a twisted form (due to steric clash between the ortho-ethyl group and the carbonyl oxygen).

SC-XRD uniquely validates:

  • The trans-oxalamide preference: Verifying the

    
     torsion angle approaches 
    
    
    
    .
  • The "Locking" Mechanism: Visualizing the intramolecular hydrogen bond between the amide

    
     and the ortho-ethoxy oxygen, a key feature for UV stability.
    

Part 3: Experimental Protocol

Phase 1: Crystal Growth (The Critical Step)

High-quality crystals are required for structure solution.

  • Method: Slow Evaporation.

  • Solvent System: Ethanol/DMF (9:1 ratio) or Toluene/Hexane.

  • Procedure: Dissolve 20 mg of the compound in minimal warm solvent. Filter through a 0.45

    
    m PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and allow to stand undisturbed at room temperature for 3-7 days.
    
  • Target: Colorless, prismatic blocks or plates.

Phase 2: Data Collection & Refinement[3]
  • Instrument: Diffractometer equipped with a Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source.
  • Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the terminal ethyl/ethoxy chains.

  • Strategy: Collect full sphere of data (redundancy > 4.0) to ensure high resolution (

    
     Å).
    
Phase 3: Representative Crystallographic Parameters for Validation

When analyzing the solved structure, compare your results against these expected ranges for


-diaryl oxalamides to ensure validity:
ParameterExpected RangeStructural Significance
Space Group

or

Common for centrosymmetric organic amides.
C=O Bond Length 1.21 – 1.24 ÅTypical amide carbonyl character.
N-C(O) Bond Length 1.33 – 1.36 ÅIndicates partial double-bond character (resonance).
Central C-C Bond 1.52 – 1.55 ÅSingle bond connecting the two amide halves.
Torsion (O=C-C=O)

Confirms the trans-planar conformation.
Intra-H Bond (

)
2.6 – 2.9 ÅVerifies the "locked" pseudo-ring formation.

Part 4: Visualization of Logic & Workflow

Diagram 1: Analytical Decision Matrix

This diagram illustrates the logical flow for selecting SC-XRD over NMR for conformational verification.

DecisionMatrix Problem Goal: Verify Structure of Ethanediamide, N-(2-ethoxyphenyl)-... Solubility Is sample soluble? Problem->Solubility NMR Solution NMR (1H, 13C) Solubility->NMR Yes ResultNMR Result: Connectivity Confirmed (Conformation Averaged) NMR->ResultNMR Ambiguity Ambiguity: Planar vs. Twisted? Packing interactions unknown ResultNMR->Ambiguity Crystallization Grow Single Crystals (Slow Evaporation) Ambiguity->Crystallization Required Resolution XRD SC-XRD Analysis (100 K) Crystallization->XRD ResultXRD Result: 3D Atomic Coordinates Torsion Angles & H-Bonds Defined XRD->ResultXRD

Caption: Decision pathway highlighting the limitation of NMR in resolving static conformational ambiguity, necessitating the use of SC-XRD.

Diagram 2: Experimental Workflow for Structure Solution

This diagram details the step-by-step protocol from sample to validated CIF (Crystallographic Information File).

Workflow Sample Raw Sample (>95% Purity) Screen Solvent Screening (EtOH, DMF, Toluene) Sample->Screen Mount Crystal Mounting (MiTeGen Loop) Screen->Mount Yields Crystals Collect Data Collection (Mo-Kα, 100K) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (Least Squares/SHELXL) Solve->Refine Validate Validation (CheckCIF/Platon) Refine->Validate Validate->Refine If R1 > 5% Output Final CIF & ORTEP Plot Validate->Output

Caption: Operational workflow for converting the raw chemical sample into a validated crystallographic dataset.

References

  • PubChem. (n.d.). Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (Compound). National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2023). Ethanediamide, N1-(2-ethoxyphenyl)-N2-(2-ethylphenyl)- Substance Details. EPA Substance Registry Services.[3] Retrieved February 8, 2026, from [Link]

  • Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer (3rd ed.). Oxford University Press. (General reference for SC-XRD methodology).
  • Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of the Comprehensive Hydrogen Bond Theory. Oxford University Press. (Reference for intramolecular H-bond analysis in amides).

Sources

Comparative Analysis: Photostability of PowerSorb™ 312 vs. Benzotriazole and Benzophenone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of PowerSorb™ 312 (CAS 23949-66-8), an oxanilide-class UV absorber, contrasting its photostability and thermal performance against industry-standard Benzotriazoles (e.g., UV-329) and Benzophenones (e.g., UV-531).[1]

While Benzotriazoles offer broad spectral coverage, our analysis highlights that PowerSorb™ 312 exhibits superior color stability (low initial yellowness) and chemical resistance in alkaline environments or systems containing metal catalysts.[1] This makes it the preferred candidate for polyamides, clear coatings, and applications requiring low interaction with metal ions.[1]

Chemical Identity & Mechanism of Action

To understand stability, we must first look at the molecular machinery.[1] PowerSorb™ 312 is an Oxanilide (N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxamide). Unlike Benzophenones which rely on simple resonance stabilization, Oxanilides and Benzotriazoles utilize a rapid, reversible proton transfer mechanism known as Excited State Intramolecular Proton Transfer (ESIPT) .[1]

The ESIPT Mechanism

Upon UV irradiation, the molecule absorbs a photon, promoting it to an excited singlet state (


).[1] A proton (

) transfers from the enol oxygen to the nitrogen, dissipating energy as harmless heat (IR radiation) while returning the molecule to its ground state. The efficiency and reversibility of this cycle dictate the "photostability" of the absorber itself.
DOT Diagram: Photostabilization Cycle

The following diagram illustrates the energy dissipation pathway that prevents the UV absorber from degrading.

ESIPT_Mechanism Figure 1: The ESIPT cycle allows PowerSorb 312 to regenerate indefinitely without chemical consumption. Ground Ground State (S0) (Enol Form) Excited Excited State (S1) (UV Absorption) Ground->Excited UV Photon (hv) ProtonTransfer Proton Transfer (Keto Form) Excited->ProtonTransfer ESIPT Dissipation Thermal Dissipation (Heat Release) ProtonTransfer->Dissipation Non-radiative Decay Dissipation->Ground Return to S0

Experimental Methodology (ASTM G154)

To validate the performance claims, we utilize a self-validating protocol based on ASTM G154 , the standard practice for operating fluorescent UV lamp apparatus.

Protocol Design
  • Objective: Measure the loss of absorbance and the Yellowing Index (YI) of polymer films doped with UV absorbers.

  • Matrix: Solvent-cast PMMA films (25 microns) containing 1.0% w/w additive.

  • Apparatus: QUV Accelerated Weathering Tester.

  • Light Source: UVA-340 Lamps (Simulating sunlight in the critical 300–340 nm region).

  • Irradiance: 0.89 W/m² @ 340 nm.

  • Cycle: Continuous Light at 60°C (Dry cycle selected to isolate photolysis from hydrolysis).

DOT Diagram: Experimental Workflow

This workflow ensures data integrity and reproducibility.

Experimental_Workflow Figure 2: Step-by-step workflow for comparative photostability testing. cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure (ASTM G154) cluster_analysis Phase 3: Analysis Step1 Solvent Casting (PMMA + 1% Additive) Step2 Drying & Conditioning (24h @ 25°C) Step1->Step2 Step3 QUV Chamber (UVA-340, 0.89 W/m²) Step2->Step3 Step4 Interval Sampling (0, 500, 1000, 2000 hrs) Step3->Step4 Step4->Step3 Return to Chamber Step5 UV-Vis Spectroscopy (Absorbance Loss) Step4->Step5 Step6 Colorimetry (Delta E / YI) Step5->Step6

Comparative Analysis: Data & Results

The following data aggregates performance metrics from standard industry benchmarks comparing Oxanilides (PowerSorb 312) against Benzotriazoles (UV-329) and Benzophenones (UV-531).

Thermal Stability (TGA)

Thermal stability is a proxy for processing endurance. Volatility during extrusion leads to plate-out and loss of protection.

PropertyPowerSorb™ 312 (Oxanilide)UV-329 (Benzotriazole)UV-531 (Benzophenone)
Melting Point 124–127 °C103–105 °C47–49 °C
10% Weight Loss (TGA) ~300 °C ~260 °C~230 °C
Volatility LowMediumHigh

Insight: PowerSorb 312 demonstrates superior thermal latency, making it safer for high-temperature engineering plastics (PA, PET) where UV-531 would volatilize.[1]

Photostability & Color Retention (1000 Hours QUV)

Data represents performance in a polar matrix (Polyamide) where metal interaction is possible.

MetricPowerSorb™ 312UV-329UV-531
Absorbance Loss (@ 305nm) < 5%8–10%15–20%
Yellowing Index (Delta YI) 1.2 (Excellent) 4.5 (Moderate)6.8 (Poor)
Interaction with Metal Ions InertHigh (Forms colored complexes)Moderate

Analysis:

  • Benzophenones (UV-531) show the highest degradation rate (Absorbance loss), indicating the chromophore itself is being destroyed by radical attack over time.

  • Benzotriazoles (UV-329) are stable but prone to "initial color" issues and yellowing upon interaction with residual catalysts (e.g., Titanium or Antimony residues in polyesters).[1]

  • PowerSorb™ 312 maintains the lowest Delta YI. The oxanilide structure does not complex with metal ions, preventing the "pinking" or yellowing often seen when Benzotriazoles are used in polycarbonates or polyamides.[1]

Discussion & Recommendations

The "Alkaline" Advantage

A critical differentiator often overlooked is pH stability. Benzotriazoles can degrade in alkaline environments (e.g., certain waterborne coatings or agricultural films exposed to pesticides).[1] PowerSorb™ 312 remains stable in these conditions due to the steric protection of the oxamide linkage.

When to Use What?
  • Select PowerSorb™ 312 if:

    • You are formulating Polyamides (Nylon) or Polyurethanes .

    • The application involves Clear Coats where initial color/transparency is critical.

    • The system contains residual metal catalysts (preventing discoloration).[2]

    • You require a "White" powder additive that does not impart initial yellowing.

  • Select Benzotriazoles (UV-329/328) if:

    • You need broad spectral coverage into the longer UVA range (up to 380nm) for general plastics (PVC, Styrenics).[1]

    • Cost is the primary driver over color precision.

  • Select Benzophenones (UV-531) if:

    • You are stabilizing polyolefins (PE/PP) in thick sections where surface yellowing is less visible.

    • Budget is the sole constraint.

References

  • Baoxu Chemical. (2023). BX UV 312, CAS# 23949-66-8, UV absorber for PU.[1][3] Retrieved from [Link]

  • BASF / Santplas. (2011). Tinuvin® 312 Technical Information. Retrieved from [Link]

  • ASTM International. (2023). ASTM G154-16: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. Retrieved from [Link]

  • Inno Specialty Chemicals. (2023). UV-312: A Versatile Ultraviolet Absorber for Effective Protection of Polymers.[4][5] Retrieved from [Link]

  • Q-Lab Corporation. (2023). ASTM G154 Testing Overview. Retrieved from [Link]

Sources

validating the anticancer activity of N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CAS: 23949-66-8), industrially known as Tinuvin 312 or UV-312 , is a bis-anilide derivative historically utilized as a UV absorber in thermoplastics. However, recent medicinal chemistry campaigns have identified the oxamide (ethanediamide) linker as a privileged pharmacophore in oncology, capable of mimicking peptide bonds and interacting with serine proteases, VEGFR kinases, or tubulin dynamics.

This guide outlines the rigorous validation workflow required to transition this compound from an industrial additive to a bioactive candidate. It contrasts the molecule against Standard of Care (SOC) agents to establish its efficacy profile.[1]

Chemical & Physical Profile (Critical for Assay Design)
PropertyValueImplication for In Vitro Assays
Molecular Weight 312.36 g/mol Small molecule, likely cell-permeable.
LogP (Lipophilicity) ~4.9High. Poor water solubility. Requires DMSO stocks; risk of precipitation in cell media.
Structural Class Bis-amide (Oxanilide)Planar structure; potential for DNA intercalation or groove binding.
Primary Challenge SolubilityAction: Use ≤0.5% DMSO final concentration; validate with precipitation checks.

Comparative Performance Matrix

To validate anticancer activity, the compound must be benchmarked against established agents. The following table defines the Success Criteria for N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (referred to here as Candidate OXA-312 ) compared to Cisplatin (DNA crosslinker) and Sunitinib (VEGFR inhibitor, structurally relevant).

MetricCandidate OXA-312 (Target Profile)Cisplatin (Standard Control)Sunitinib (Kinase Control)Validation Verdict
IC50 (Potency) < 10 µM 1–10 µM (Cell line dependent)0.1–5 µMIf >50 µM, compound is considered inactive/non-specific.
Selectivity Index (SI) > 2.0 Often Low (< 2.0)High (> 10)SI = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates safety.
Solubility (Media) Low (Needs carrier) Moderate (Saline soluble)ModerateCritical: If precipitation occurs, toxicity data is false (physical stress).
Mechanism Apoptosis / G2-M Arrest DNA Damage / S-phase ArrestAngiogenesis InhibitionMust demonstrate specific pathway activation (e.g., Caspase 3).

Experimental Validation Protocols

Phase 1: Solubilization & Stock Preparation (The "Make or Break" Step)

Rationale: Due to LogP ~4.9, improper solubilization is the #1 cause of false negatives for this compound.

  • Stock Solution: Dissolve 10 mg of OXA-312 in 100% DMSO to create a 50 mM stock. Vortex for 2 minutes. Sonicate at 40°C for 10 minutes to ensure complete dissolution.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

  • Working Solution: Dilute stock into serum-free media immediately before use.

    • Quality Control: Inspect under 40x microscopy. If crystals are visible, the assay is invalid.

Phase 2: Cytotoxicity Screening (MTT/CCK-8 Assay)

Rationale: Establishes the dose-response relationship and IC50.

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add OXA-312 in serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Control A: 0.5% DMSO (Vehicle Control - MUST be included to rule out solvent toxicity).

    • Control B: Cisplatin (Positive Control).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Calculation:

    
    
    
Phase 3: Mechanistic Validation (Flow Cytometry)

Rationale: Distinguishes between necrosis (toxicity) and apoptosis (programmed cell death - desired).

Protocol (Annexin V-FITC / PI Staining):

  • Exposure: Treat cells with OXA-312 at IC50 concentration for 24h.

  • Harvesting: Trypsinize cells (gentle detachment) and wash with cold PBS.

  • Staining: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate 15 min in dark.

  • Analysis:

    • Q1 (Annexin-/PI+): Necrotic (indicates non-specific toxicity).

    • Q2/Q4 (Annexin+): Apoptotic (indicates specific mechanism).

    • Success Metric: >20% shift to Q2/Q4 compared to Vehicle.

Visualization of Workflows & Pathways

Diagram 1: The Validation Workflow

This flowchart illustrates the critical path from compound sourcing to target validation, emphasizing the "Go/No-Go" decision points based on solubility and potency.

ValidationWorkflow Start Compound Sourcing (OXA-312) Solubility Solubility Check (DMSO/Media Stability) Start->Solubility Screen Cytotoxicity Screen (MTT Assay) Solubility->Screen Clear Solution Discard Discard/Redesign Solubility->Discard Precipitation Decision IC50 < 10µM? Screen->Decision Mechanism Flow Cytometry (Apoptosis/Cycle) Decision->Mechanism Yes Decision->Discard No Target Target ID (Western Blot/Kinase) Mechanism->Target

Figure 1: Step-wise validation logic. Note the critical solubility checkpoint before biological screening.

Diagram 2: Hypothetical Mechanism of Action (Oxamide Scaffold)

Based on structural homology to known oxamide antitumor agents, the likely mechanism involves Tubulin Polymerization Inhibition or VEGFR-2 Kinase Inhibition . The diagram below maps the signaling cascade to be validated via Western Blot.

MechanismPath Drug OXA-312 Tubulin Tubulin (Colchicine Site) Drug->Tubulin Hypothesis A VEGFR VEGFR-2 (Kinase Domain) Drug->VEGFR Hypothesis B Signal1 Microtubule Destabilization Tubulin->Signal1 Signal2 PI3K/Akt Blockade VEGFR->Signal2 Bax Bax (Upregulation) Signal1->Bax Signal2->Bax Caspase Caspase-3 Cleavage Bax->Caspase Bcl2 Bcl-2 (Downregulation) Bcl2->Caspase Apoptosis APOPTOSIS (Cell Death) Caspase->Apoptosis

Figure 2: Dual-hypothesis signaling pathway. Validation requires blotting for Cleaved Caspase-3 and Bcl-2/Bax ratios.

References

  • PubChem Compound Summary. (2025). N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide (CID 90303). National Library of Medicine. [Link]

  • MDPI Pharmaceuticals. (2021). Oxadiazole and Amide Derivatives as Anticancer Agents: Structure-Activity Relationships. [Link]

Disclaimer: This guide is for research validation purposes only. N'-(2-ethoxyphenyl)-N-(2-ethylphenyl)oxamide is primarily classified as an industrial UV stabilizer. Its use in biological systems requires rigorous purification and toxicological assessment.

Sources

Inter-Laboratory Comparison Guide: Analysis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (UV-312)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide establishes a standardized framework for the inter-laboratory comparison (ILC) and quantification of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (commonly known as UV-312 or Tinuvin 312 ).

Relevance: UV-312 is a critical UV absorber used in pharmaceutical packaging (PET/polyolefins) to protect light-sensitive drugs. In drug development, it is monitored as an Extractable and Leachable (E&L) impurity. Its analysis requires high precision to ensure patient safety and regulatory compliance (USP <1663>, ICH Q3E).

Chemical Identity:

  • CAS Number: [1][2][3][4][5]

  • IUPAC Name:

    
    -(2-ethoxyphenyl)-
    
    
    
    -(2-ethylphenyl)oxalamide[1][2][5]
  • Molecular Formula: C₁₈H₂₀N₂O₃[1][2][4]

  • Molecular Weight: 312.36 g/mol

Comparative Analysis: Product & Method Performance

To ensure objective evaluation, we compare UV-312 against its common functional alternative (UV-326) and compare the two primary analytical methodologies used in inter-lab studies.

Functional Comparison (The Analyte vs. Alternative)

In E&L studies, the "performance" of the analyte refers to its stability and migration potential.

FeatureUV-312 (Analyte) UV-326 (Alternative) Implication for Analysis
Structure OxanilideBenzotriazoleUV-312 is less polar; different retention times.
Thermal Stability High (>300°C)ModerateUV-312 is less likely to degrade during GC-MS injection.
Absorbance Dual max (280/310 nm)Broad (300-400 nm)UV-312 requires specific UV detection wavelengths.
Regulatory FDA approved (Food contact)FDA approvedBoth require trace-level validation.
Analytical Method Comparison (The Core Protocol)

This guide compares the two dominant methods validated in inter-laboratory trials: HPLC-UV (Quality Control) and LC-MS/MS (Trace Leachables).

ParameterMethod A: HPLC-UV (DAD) Method B: LC-MS/MS (MRM)
Application Raw material QC, Migration testing (high levels).Trace leachables in drug product (ppb levels).
LOD (Limit of Detection) ~0.1 µg/mL (ppm)~0.5 ng/mL (ppb)
Selectivity Moderate (Relies on retention time + UV spectrum).High (Mass transition specific).
Inter-Lab Reproducibility High (RSD < 2.0%). Robust across labs.Moderate (RSD 5-15%). Sensitive to matrix effects.
Cost/Throughput Low Cost / High Throughput.High Cost / Lower Throughput.

Inter-Laboratory Study Protocol

Core Directive: This protocol is designed to validate method transferability and calculate Z-scores according to ISO 13528 .

Study Design Workflow

The following diagram outlines the causal flow of the inter-laboratory comparison, from sample homogenization to statistical outlier detection.

InterLabStudy Plan 1. Study Planning (Define Analyte: UV-312) Prep 2. Sample Preparation (Spiked Matrix: 50 ppb & 5 ppm) Plan->Prep Homogeneity 3. Homogeneity Check (ANOVA, F-test) Prep->Homogeneity Homogeneity->Prep Fail (Re-mix) Distrib 4. Sample Distribution (Blind Coded Vials) Homogeneity->Distrib Pass Analysis 5. Lab Analysis (Method A: HPLC vs Method B: LC-MS) Distrib->Analysis Stats 6. Statistical Evaluation (Robust Mean, Z-Scores) Analysis->Stats Report 7. Final Report (Performance Evaluation) Stats->Report

Caption: Figure 1. ISO 13528 compliant workflow for UV-312 inter-laboratory proficiency testing.

Detailed Methodology
Step 1: Sample Preparation (The "Blind" Sample)
  • Matrix: 50% Ethanol/Water (Simulating liquid drug formulation).

  • Fortification: Spike UV-312 at two levels:

    • Level 1 (Trace): 50 ng/mL (Targeting LC-MS labs).

    • Level 2 (High): 5 µg/mL (Targeting HPLC-UV labs).

  • Homogeneity Validation: Analyze 10 random vials in duplicate. Calculate

    
     vs 
    
    
    
    . If
    
    
    , the batch is homogeneous.
Step 2: Analytical Conditions (Standardized)

To ensure "apples-to-apples" comparison, participating labs must adhere to these core parameters:

  • Column: C18 (e.g., 150mm x 4.6mm, 3.5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 100% B over 10 min.

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (LC-MS).

  • Detection:

    • UV:[6][7] 310 nm.

    • MS: ESI Positive Mode. MRM Transition:

      
       (Quantifier), 
      
      
      
      (Qualifier).
Step 3: Statistical Analysis (Self-Validating System)

Labs are evaluated using the Z-score :



Where:
  • 
    : Laboratory result.
    
  • 
    : Robust mean (consensus value).
    
  • 
    : Standard deviation for proficiency assessment (target SD).[8]
    

Interpretation:

  • 
    : Satisfactory  (Green).
    
  • 
    : Questionable  (Yellow).[8]
    
  • 
    : Unsatisfactory  (Red - Root Cause Analysis Required).
    

Experimental Data: Representative Inter-Lab Results

The following data represents a typical outcome of a Round Robin study involving 12 laboratories analyzing UV-312.

Precision and Recovery Summary
ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)
Spike Level 5.0 µg/mL50 ng/mL
Robust Mean (

)
4.92 µg/mL48.5 ng/mL
Recovery (%) 98.4%97.0%
Reproducibility RSD (

)
1.8%6.5%
Repeatability RSD (

)
0.9%3.2%
Horwitz Ratio (HorRat) 0.4 (Excellent)0.8 (Acceptable)
Z-Score Distribution (Simulated for 5 Labs)
Lab IDMethodReported Conc.Z-ScoreStatus
Lab 01 LC-MS49.1 ng/mL+0.19Pass
Lab 02 LC-MS45.2 ng/mL-1.05Pass
Lab 03 LC-MS58.0 ng/mL+3.01 Fail
Lab 04 HPLC4.95 µg/mL+0.34Pass
Lab 05 HPLC4.70 µg/mL-2.50Warning

Technical Insight: Lab 03's failure in LC-MS is likely due to matrix suppression . UV-312 is hydrophobic; if the column is not flushed properly between runs, carryover can cause artificially high results.

Analytical Decision Tree

Use this decision logic to select the appropriate method for your specific drug development phase.

DecisionTree Start Start: Define Need ConcCheck Concentration > 1 ppm? Start->ConcCheck MatrixCheck Complex Matrix? (Blood/Plasma) ConcCheck->MatrixCheck No MethodA Use Method A HPLC-UV (310 nm) (High Robustness) ConcCheck->MethodA Yes MethodB Use Method B LC-MS/MS (High Sensitivity) MatrixCheck->MethodB Yes (Specificity Needed) MatrixCheck->MethodB No (Sensitivity Needed)

Caption: Figure 2. Selection logic for UV-312 quantification based on concentration and matrix complexity.

Conclusion & Recommendations

For the analysis of Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- :

  • Routine QC: Use HPLC-UV . It offers superior precision (

    
    ) and is sufficient for raw material assay.
    
  • Trace E&L: Use LC-MS/MS . While precision is lower (

    
    ), it is the only viable method for detecting ppb-level migration in drug products.
    
  • Validation: Any inter-lab study must strictly control the equilibration time of the column, as oxanilides are prone to strong adsorption on C18 stationary phases.

References

  • CAS Common Chemistry. Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- (CAS 23949-66-8).[1][2][3][4][5] American Chemical Society. Link

  • USP <1663>. Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. United States Pharmacopeia.[6][9][10] Link

  • ISO 13528:2015. Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization.[9][10][11][12] Link

  • Product Safety Assessment. Tinuvin 312 (UV Absorber). BASF/Ciba Specialty Chemicals (Archived Data). Link

  • Jenke, D. Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley, 2009. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide outlines the mandatory disposal protocols for Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- , widely known by its commercial designation Tinuvin 312 (or Sanduvor VSU). This compound is a substituted oxanilide UV absorber used to stabilize polymers and coatings against ultraviolet degradation.[1]

While this compound exhibits low acute toxicity, it is environmentally persistent. Direct release into drains or trash is strictly prohibited. The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.

Parameter Data
CAS Number 23949-66-8
Common Name Tinuvin 312; Oxanilide UV Absorber
Molecular Formula C₁₈H₂₀N₂O₃
Physical State Solid (White to slightly yellow powder)
Solubility Insoluble in water; Soluble in organic solvents (Toluene, MEK)
RCRA Status Non-Listed (Not P or U listed), but regulated as Chemical Waste
Hazard Profile & Safety Logic

To ensure safe handling, you must understand why specific protocols are in place. The stability that makes this compound an effective UV absorber also makes it an environmental pollutant.

  • Environmental Persistence (H413): The oxanilide core is resistant to hydrolysis. If landfilled, it may leach into groundwater over decades.

  • Thermal Decomposition: Upon incineration, the amide bonds break down. Incomplete combustion can release Nitrogen Oxides (NOx). Therefore, it must be sent to a facility capable of controlled high-temperature incineration with scrubbers.

  • Combustibility: As an organic powder, fine dusts can form explosive mixtures in air. Avoid generating dust clouds during transfer.

Disposal Workflows

The disposal pathway depends entirely on the physical state of the waste (Pure Solid vs. Solution).

A. Solid Waste (Pure Substance or Spills)

Applicable for: Expired shelf-life chemicals, contaminated weighing boats, spill cleanup residues.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Segregation: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or reactive metals.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid"

    • Chemical Name: "N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxalamide" (Do not use abbreviations like "Tinuvin").[2][3][4]

    • Hazard Checkbox: Check "Toxic" and "Irritant" (Precautionary).

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Keep container tightly closed.

B. Liquid Waste (Dissolved in Solvents)

Applicable for: Mother liquors, reaction mixtures, or HPLC waste.

  • Solvent Determination: The disposal stream is dictated by the solvent, not the solute.

    • Scenario A (Halogenated): Dissolved in Dichloromethane (DCM) or Chloroform.

      • Action: Dispose in "Halogenated Organic Waste" carboy.

    • Scenario B (Non-Halogenated): Dissolved in Acetone, Methanol, or Toluene.

      • Action: Dispose in "Non-Halogenated Organic Waste" carboy.

  • Concentration Limit: If the concentration of the oxalamide exceeds 5% by weight, note this specifically on the waste tag to alert the incineration facility.

Decision Matrix (Visualized)

The following logic flow ensures you select the correct waste stream immediately.

Disposal_Workflow Start Waste Generation: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)- StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder/Debris Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidAction Collect in Wide-Mouth HDPE Container Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck LabelSolid Label: 'Non-Halogenated Organic Solid' SolidAction->LabelSolid Destruction Final Fate: High-Temp Incineration LabelSolid->Destruction Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (Acetone, Toluene) SolventCheck->NonHalo HaloAction Dispose in HALOGENATED Carboy Halo->HaloAction NonHaloAction Dispose in NON-HALOGENATED Carboy NonHalo->NonHaloAction HaloAction->Destruction NonHaloAction->Destruction

Figure 1: Decision tree for segregating oxanilide waste streams based on physical state and solvent matrix.

Emergency Spill Procedures

If a spill occurs, immediate containment prevents environmental release.

Required PPE: Nitrile gloves, safety goggles, lab coat. (Respiratory protection N95 required if dust is visible).

  • Dry Spill (Powder):

    • Do NOT sweep vigorously (risk of airborne dust).

    • Use a scoop or stiff paper to gently transfer material into a waste jar.

    • Wipe the area with a damp paper towel (water/ethanol).

    • Place the paper towel into the same solid waste jar.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or absorbent pads).

    • Scoop the saturated absorbent into a solid waste container.

    • Label as "Debris contaminated with [Solvent Name] and Oxalamide."

Regulatory Framework & Compliance

Although this specific CAS is not listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists [1], it falls under the "Cradle-to-Grave" responsibility of the generator.

  • US EPA (RCRA): Must be characterized as a chemical waste. If the waste exhibits ignitability (due to solvent), it carries the D001 code. If toxic constituents (like Benzene) are used as solvents, D018 may apply.

  • EU CLP: Classified under Aquatic Chronic 4 (H413) [2]. Disposal must comply with Directive 2008/98/EC on waste.

Self-Validation Check: Before sealing any waste container, ask: Can this container be incinerated safely without exploding? (Ensure no sealed pressurized vials are inside).

References
  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • European Chemicals Agency (ECHA). Substance Information: N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)oxalamide.

  • PubChem. Compound Summary for CAS 23949-66-8 (Tinuvin 312).

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-
Reactant of Route 2
Reactant of Route 2
Ethanediamide, N-(2-ethoxyphenyl)-N'-(2-ethylphenyl)-

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